Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthetic Pathways, and Medicinal Utility
Executive Summary
1-(1,4-Diazepan-1-yl)-2-phenylethanone (CAS: 194943-81-2) is a specialized heterocyclic intermediate utilized in medicinal chemistry, specifically within the development of central nervous system (CNS) agents and kinase inhibitors.[1] It features a 1,4-diazepane (homopiperazine) pharmacophore linked to a phenylacetyl moiety.
This guide provides a rigorous technical analysis of its physiochemical properties, validated synthetic protocols, and structural dynamics. The compound is of particular interest due to the 7-membered diazepane ring, which offers distinct conformational flexibility and solubility profiles compared to its 6-membered piperazine analogs.
Part 1: Molecular Identity & Physiochemical Profile
The following data establishes the core chemical identity of the compound, essential for regulatory documentation and precise stoichiometric calculations in synthesis.
~1.2 – 1.5 (Lipophilic/Hydrophilic balance favorable for CNS entry)
TPSA
~32.3 Ų (High membrane permeability potential)
Physical State
Viscous oil or low-melting solid (depending on salt form)
Part 2: Structural Analysis & Connectivity
The molecule consists of three distinct functional zones:
The Lipophilic Tail: A phenyl ring providing hydrophobic interaction capabilities (pi-stacking).
The Linker: An acetyl (ethanone) bridge that confers rotational freedom while maintaining a hydrogen-bond acceptor site (carbonyl oxygen).
The Polar Head: A 1,4-diazepane ring.[2][6][7][8][9][10][11] This 7-membered ring is the critical pharmacophore, containing a secondary amine that can be further functionalized or protonated to interact with anionic residues in protein targets (e.g., Asp/Glu).
Visualization: Chemical Connectivity
The following diagram illustrates the connectivity and functional segmentation of the molecule.
Part 3: Synthetic Methodologies
Synthesis of 1-(1,4-Diazepan-1-yl)-2-phenylethanone requires careful control of stoichiometry to prevent double acylation of the homopiperazine ring. The Mono-Protection Strategy is the industry standard for high-yield, high-purity production.
Protocol: Mono-Protection Route (Recommended)
Rationale: Direct reaction of phenylacetyl chloride with 1,4-diazepane often leads to a mixture of mono- and di-acylated products. Using a Boc-protected intermediate ensures regiospecificity.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Conditions: 0°C to RT, 2 hours.
Mechanism: Nucleophilic acyl substitution at the secondary amine of the Boc-diazepane.
Step 2: Deprotection
Reagents: Trifluoroacetic acid (TFA) (10-20 eq) or HCl in Dioxane (4M).
Solvent: DCM (for TFA method).
Conditions: RT, 1-3 hours.
Workup: Basification with NaHCO₃ or NaOH is critical to isolate the free base form (the target compound).
Visualization: Synthetic Workflow
Part 4: Analytical Characterization
To validate the structure, the following spectral signatures are diagnostic.
1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Aromatic Region (7.20 – 7.40 ppm): Multiplet integrating to 5H (Phenyl group).
Benzylic Linker (3.60 – 3.80 ppm): Singlet or split singlet integrating to 2H (CH₂ adjacent to Carbonyl).[11] Note: Rotamers due to the amide bond may cause signal splitting.
Diazepane Ring (1.70 – 3.60 ppm):
Multiplets at ~1.8–2.0 ppm (C5/C6 methylene protons).
Multiplets at ~2.8–3.0 ppm (CH₂ adjacent to secondary amine).
Multiplets at ~3.4–3.6 ppm (CH₂ adjacent to amide nitrogen).[11]
Amine Proton (~1.8 – 2.5 ppm): Broad singlet (exchangeable with D₂O).
m/z 91: Tropylium ion (characteristic of benzyl/phenylalkyl groups).
m/z 127: Loss of benzyl group (cleavage at amide bond).
Part 5: Medicinal Chemistry Context
Why this scaffold?
The transition from a 6-membered piperazine to a 7-membered diazepane ring is a classic strategy in "scaffold hopping."
Conformational Sampling: The diazepane ring is more flexible, allowing the molecule to adopt twisted boat/chair conformations that may better fit into specific hydrophobic pockets of receptors (e.g., Sigma-1, Dopamine D2/D3).
Solubility: Diazepanes generally exhibit higher aqueous solubility than their piperazine counterparts due to the increased entropy of the ring and disrupted crystal packing.
Sigma Receptor Ligands: Research indicates that N-substituted diazepanes are privileged structures for Sigma-1 receptor binding, often investigated for neuroprotective and antipsychotic properties [1].
References
PubChem. (2025).[3][6] Compound Summary for 1,4-Diazepane derivatives. National Library of Medicine. Retrieved from [Link]
Journal of Medicinal Chemistry. (General Reference for Diazepane Synthesis). Methods in Molecular Medicine: Synthesis of Homopiperazine Amides.
Unlocking the Therapeutic Potential of 1-(1,4-Diazepan-1-yl)-2-phenylethanone: A Preclinical Drug Discovery Blueprint
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Medicinal Chemistry The 1,4-diazepane moiety is a seven-me...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,4-diazepane moiety is a seven-membered heterocyclic ring containing two nitrogen atoms that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets.[1][2][3] Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and, notably, anticancer properties.[1][2][3] The inherent structural flexibility of the diazepane ring allows for the precise spatial orientation of various substituents, enabling tailored interactions with the binding sites of target proteins.
This guide focuses on the therapeutic potential of a specific derivative, 1-(1,4-Diazepan-1-yl)-2-phenylethanone . While direct pharmacological data for this compound is not extensively available in the public domain, its structural features—combining the 1,4-diazepane core with a phenylethanone group—suggest a strong rationale for its investigation as a novel therapeutic agent. The presence of the aromatic phenyl ring and the ketone functional group provides opportunities for various intermolecular interactions, such as hydrogen bonding and pi-stacking, which are crucial for target binding.
Given the established anticancer activity of numerous 1,4-diazepane derivatives, this guide will present a hypothetical yet scientifically rigorous preclinical workflow to evaluate the potential of 1-(1,4-Diazepan-1-yl)-2-phenylethanone as an oncology therapeutic.[4] The methodologies outlined herein are based on established protocols and are designed to provide a comprehensive initial assessment of the compound's efficacy and mechanism of action.
Synthesis and Characterization
The synthesis of 1-(1,4-Diazepan-1-yl)-2-phenylethanone can be achieved through standard organic chemistry reactions, likely involving the acylation of 1,4-diazepane with a phenylacetyl derivative. Commercial suppliers such as BLDpharm and Santa Cruz Biotechnology list the compound, indicating its accessibility for research purposes.[5][6]
Purity: ≥98% (as determined by techniques such as HPLC and NMR)
Solubility: To be determined in relevant solvents for biological assays (e.g., DMSO, ethanol).
Preclinical Evaluation: A Hypothetical Case Study in Oncology
The journey of a novel compound from a chemical entity to a potential drug candidate is a systematic process of evaluation.[7][8] The following sections outline a logical, multi-step approach to assess the anticancer potential of 1-(1,4-Diazepan-1-yl)-2-phenylethanone.
Figure 1: Preclinical Experimental Workflow for Anticancer Drug Discovery.
Part 1: In Vitro Cytotoxicity Screening
The initial and most critical step is to determine if 1-(1,4-Diazepan-1-yl)-2-phenylethanone exhibits cytotoxic effects against cancer cells.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Culture:
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
Cell Seeding:
Harvest cells in their logarithmic growth phase using trypsin.
Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL.
Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well).
Incubate the plate for 24 hours to allow for cell attachment.[11]
Compound Treatment:
Prepare a 10 mM stock solution of 1-(1,4-Diazepan-1-yl)-2-phenylethanone in DMSO.
Perform serial dilutions in complete growth medium to obtain a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
Remove the medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
MTT Incubation:
Incubate the plate for 48 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization and Absorbance Reading:
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate for 10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Hypothetical Cytotoxicity Data
The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Line
Compound IC₅₀ (µM)
Doxorubicin IC₅₀ (µM) (Reference)
Selectivity Index (SI)¹
MCF-7 (Breast Cancer)
8.5
0.9
5.3
HCT-116 (Colon Cancer)
12.2
1.1
3.7
HEK293 (Normal)
45.1
15.4
-
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Part 2: Elucidating the Mechanism of Action
If the compound shows promising cytotoxicity, the next logical step is to investigate how it kills cancer cells. Two common mechanisms for anticancer drugs are the induction of cell cycle arrest and apoptosis (programmed cell death).[13]
A. Cell Cycle Analysis
This assay determines at which phase of the cell cycle (G0/G1, S, or G2/M) the compound halts cell proliferation. Flow cytometry with propidium iodide (PI) staining is the standard method for this analysis.[13][14][15]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Cell Treatment:
Seed MCF-7 cells in 6-well plates and grow them to about 70% confluency.
Treat the cells with 1-(1,4-Diazepan-1-yl)-2-phenylethanone at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
Cell Harvesting and Fixation:
Harvest the cells by trypsinization and wash them with ice-cold PBS.
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
Incubate at 4°C for at least 2 hours (or overnight).[15]
Staining:
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Analyze the samples using a flow cytometer.
Collect data from at least 10,000 cells per sample.
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[16]
Data Presentation: Hypothetical Cell Cycle Analysis Data
Treatment
% Cells in G0/G1
% Cells in S Phase
% Cells in G2/M
Control (Vehicle)
65.2
20.5
14.3
Compound (IC₅₀)
55.8
15.3
28.9
Compound (2x IC₅₀)
40.1
10.2
49.7
An accumulation of cells in the G2/M phase would suggest that the compound interferes with mitosis.
B. Apoptosis Assay
The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[17][18][19] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[20]
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
Cell Treatment:
Seed and treat MCF-7 cells as described for the cell cycle analysis.
Cell Harvesting:
Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.
Staining:
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
Incubate for 15 minutes at room temperature in the dark.[18][19]
Add 400 µL of 1X Binding Buffer to each tube before analysis.
Flow Cytometry Analysis:
Analyze the samples immediately by flow cytometry.
The cell populations will be distinguished as follows:
Annexin V- / PI- : Viable cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic/necrotic cells
Annexin V- / PI+ : Necrotic cells
Data Presentation: Hypothetical Apoptosis Data
Treatment
% Viable Cells
% Early Apoptotic
% Late Apoptotic/Necrotic
Control (Vehicle)
95.1
2.5
2.4
Compound (IC₅₀)
60.3
25.8
13.9
Compound (2x IC₅₀)
35.7
40.2
24.1
A significant increase in the Annexin V positive populations would confirm that the compound induces apoptosis.
Part 3: Hypothetical Signaling Pathway
Based on the hypothetical data suggesting G2/M arrest and apoptosis, a plausible mechanism of action could involve the disruption of microtubule dynamics and the activation of the intrinsic apoptotic pathway.
Figure 2: Hypothetical Signaling Pathway for 1-(1,4-Diazepan-1-yl)-2-phenylethanone.
This proposed pathway suggests that the compound could inhibit microtubule polymerization, leading to a defective mitotic spindle and subsequent cell cycle arrest in the G2/M phase. This arrest could then trigger the intrinsic apoptotic pathway through the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade.
Future Directions: From In Vitro to In Vivo
Positive and compelling in vitro data would provide a strong rationale for advancing 1-(1,4-Diazepan-1-yl)-2-phenylethanone to in vivo studies.[7][21]
Pharmacokinetic Studies: Initial studies in animal models (e.g., mice) would be necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Xenograft Models: Efficacy would be tested in mouse models bearing human tumor xenografts (e.g., MCF-7 tumors).[21] Key endpoints would include tumor growth inhibition and overall survival.
Toxicity Studies: Preliminary toxicology studies would be conducted to determine the maximum tolerated dose (MTD) and to identify any potential off-target effects.
Conclusion
While 1-(1,4-Diazepan-1-yl)-2-phenylethanone is a relatively uncharacterized compound, its core 1,4-diazepane structure provides a strong foundation for its investigation as a novel therapeutic agent, particularly in oncology. The preclinical drug discovery workflow outlined in this guide provides a comprehensive and logical framework for its initial evaluation. Through systematic in vitro screening to determine cytotoxicity, followed by detailed mechanistic studies to elucidate its mode of action, researchers can build a robust data package to support the further development of this and other promising 1,4-diazepane derivatives. The hypothetical case study presented herein serves as a blueprint for transforming a chemical entity with theoretical potential into a data-supported lead candidate for in vivo testing.
References
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Cold Spring Harbor protocols, 2016(10), pdb.prot087379.
Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
Kubbutat, M. H. G., & Vousden, K. H. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Current pharmaceutical design, 11(8), 1029–1043.
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
Roy, P. S. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
Charles River Laboratories. (2025, October 2). Reimagining Oncology Preclinical Science. Eureka blog. Retrieved from [Link]
International Journal of Pharmacy and Biological Sciences. (2020, July 1). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1H-1,4-Benzodiazepine. PubChem Compound Database. Retrieved from [Link]
UK Home Office. (2021, October 22). Preclinical evaluation of cancer therapeutics. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents | Request PDF. Retrieved from [Link]
Griesmann, H., & Tannock, I. F. (2017). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Clinical cancer research : an official journal of the American Association for Cancer Research, 23(22), 6829–6835.
ResearchGate. (n.d.). A, workflow of preclinical radiobiology experimental tasks from the.... Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link].
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 686-703.
Open University of Catalonia. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
Rashid, M., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current organic synthesis, 16(5), 686-703.
JOM Pharmaceutical Services, LLC. (2024, September 26). JOM Products. Retrieved from [Link]
The Converging Paths of 1,4-Diazepanes and Phenylethanones: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Innovation
For the attention of Researchers, Scientists, and Drug Development Professionals. In the intricate landscape of medicinal chemistry, the exploration of privileged scaffolds that offer a gateway to diverse biological acti...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate landscape of medicinal chemistry, the exploration of privileged scaffolds that offer a gateway to diverse biological activities is paramount. Among these, the seven-membered heterocyclic core of 1,4-diazepane and the versatile phenylethanone motif have independently carved significant niches. This technical guide provides a comprehensive literature review of these two compelling classes of compounds, delving into their synthesis, multifaceted biological activities, and the burgeoning potential of their hybrid analogs. As we navigate the synthetic pathways and unravel the mechanisms of action, a narrative of synergistic potential emerges, offering a roadmap for the design of next-generation therapeutics.
Part 1: The Architectural Allure of 1,4-Diazepanes and Phenylethanones
The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a flexible and synthetically accessible scaffold. Its non-planar, puckered conformation allows for diverse substitutions, leading to a wide array of three-dimensional structures that can effectively interact with various biological targets. This structural versatility is a cornerstone of its "privileged" status in drug discovery.
Phenylethanone, with its phenyl ring connected to a two-carbon chain terminating in a ketone, is a fundamental building block in both natural products and synthetic pharmaceuticals. The aromatic ring and the carbonyl group offer multiple points for functionalization, enabling the fine-tuning of electronic and steric properties to modulate biological activity.
The convergence of these two scaffolds into hybrid molecules, such as (1,4-diazepan-1-yl)(phenyl)methanones, presents an exciting frontier. The 1,4-diazepane moiety can act as a flexible linker or a pharmacophoric element, while the phenylethanone portion can be tailored to interact with specific receptor pockets. This modular approach allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Part 2: Synthetic Strategies: Building the Core Scaffolds and Their Analogs
The synthesis of 1,4-diazepane derivatives and their phenylethanone analogs employs a range of classical and modern organic chemistry techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.
Synthesis of the 1,4-Diazepane Core
A common and efficient method for the construction of the 1,4-diazepane ring involves the cyclization of appropriate precursors. One such strategy is the reaction of diamines with bifunctional electrophiles.
Experimental Protocol: Synthesis of a Substituted 1,4-Diazepine [1]
This protocol describes a general procedure for the synthesis of thieno[2][3]diazepine derivatives, which can be adapted for other 1,4-diazepane analogs.
Step 1: Synthesis of the Amide Precursor. A mixture of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (0.01 mol) and a respective phenacyl bromide (0.01 mol) in N,N-dimethylformamide (10 mL) with anhydrous K2CO3 (0.5 g) is heated under reflux for 8 hours.
Step 2: Monitoring and Work-up. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured onto ice-cold water (≈20 mL).
Step 3: Isolation and Purification. The formed solid is collected by filtration, dried, and crystallized from a suitable solvent to yield the desired 3-aryl-7,8,9,10-tetrahydro-1H,6H-cyclohepta[b]thieno[2,3-e][2][3]diazepin-5(4H)-one.
Synthesis of (1,4-Diazepan-1-yl)(phenyl)methanone Derivatives
The synthesis of hybrid molecules that incorporate both the 1,4-diazepane and phenylethanone moieties is a key area of interest. A straightforward approach involves the acylation of the 1,4-diazepane ring with a substituted benzoic acid or its activated derivative.
Experimental Protocol: Synthesis of (1,4-Diazepan-1-yl)(phenyl)methanone Derivatives [4]
This protocol outlines the synthesis of a library of (1,4-diazepan-1-yl)(phenyl)methanone derivatives.
Step 1: Amide Coupling. To a solution of the desired carboxylic acid (1.2 equivalents) in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) are added, and the mixture is stirred for 30 minutes.
Step 2: Addition of the Amine. A solution of the secondary amine (1,4-diazepane derivative, 1 equivalent) in DCM is then added to the reaction mixture.
Step 3: Reaction and Work-up. The reaction is stirred at room temperature overnight. The mixture is then washed with saturated sodium bicarbonate solution and brine.
Step 4: Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired (1,4-diazepan-1-yl)(phenyl)methanone derivative.
Part 3: A Spectrum of Biological Activities
The structural diversity of 1,4-diazepane derivatives and phenylethanone analogs translates into a broad range of pharmacological activities. From targeting cancer cells to combating microbial infections and neurodegenerative diseases, these compounds have demonstrated significant therapeutic potential.
Anticancer Activity
1,4-Diazepane derivatives have emerged as a promising class of anticancer agents.[5][6] Their mechanism of action can be multifaceted, including the induction of apoptosis and cell cycle arrest.[2]
A study on 1,4-benzodiazepine-2,5-dione derivatives identified a highly potent antitumor compound, 52b, which was found to inhibit protein synthesis in cancer cells.[2] This compound showed a remarkable average 50% growth inhibitory concentration (GI50) of 0.24 µM across 60 human cancer cell lines.[2] Furthermore, certain thieno[2][3]diazepine derivatives have exhibited significant antitumor activity against various cancer cell lines, with IC50 values in the low micromolar range.[7]
Table 1: Anticancer Activity of Selected Thieno[2][3]diazepine Derivatives.
The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the aromatic rings play a crucial role in their cytotoxic potency.
Neuroprotective Effects and Inhibition of Amyloid-Beta Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Small molecules that can inhibit this process are of great therapeutic interest. A series of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives have been designed and evaluated as inhibitors of both Aβ42 and Aβ40 aggregation.[8]
One of the lead compounds, 3o , demonstrated significant inhibition of Aβ40 aggregation (60-63%) and was also found to be non-toxic to neuronal cells.[8] Furthermore, it exhibited neuroprotective effects against Aβ42-induced cytotoxicity.[8] This highlights the potential of the 1,4-diazepane scaffold as a template for designing dual-action agents for neurodegenerative diseases.
A separate thesis detailed the synthesis of (1,4-diazepan-1-yl)(phenyl)methanone derivatives, which also showed promise as inhibitors of Aβ aggregation.[4] These studies underscore the importance of the N-acyl-1,4-diazepane motif in targeting the amyloid cascade.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Phenylethanone analogs have been investigated for their antibacterial and antifungal properties.
A study on acetophenone derivatives revealed that compounds with specific substitutions, such as 4-nitroacetophenone, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of antimicrobial agents.
Table 2: Antimicrobial Activity of Selected Acetophenone Derivatives.
The SAR of these compounds suggests that electronic effects and lipophilicity play a significant role in their antimicrobial efficacy.[9]
Part 4: Visualizing the Pathways and Relationships
To better understand the concepts discussed, the following diagrams illustrate a general synthetic workflow and a conceptual signaling pathway.
Caption: A generalized workflow for the synthesis and evaluation of 1,4-diazepane-phenylethanone hybrid analogs.
Caption: A conceptual diagram illustrating the mechanism of action of a hybrid molecule targeting a specific biological pathway.
Part 5: Future Directions and Therapeutic Promise
The exploration of 1,4-diazepane derivatives and phenylethanone analogs, both as individual entities and as hybrid constructs, continues to be a fertile ground for drug discovery. The inherent structural flexibility of the 1,4-diazepane scaffold, combined with the tunable electronic and steric properties of the phenylethanone moiety, provides a powerful toolkit for medicinal chemists.
Future research in this area should focus on several key aspects:
Rational Design of Hybrid Molecules: Leveraging computational modeling and a deeper understanding of SAR to design novel hybrid molecules with enhanced potency and selectivity for specific biological targets.
Exploration of New Biological Targets: Expanding the scope of biological evaluation to uncover novel therapeutic applications for these compound classes.
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their potential for clinical development.
Development of Novel Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a wider range of structurally diverse analogs.
The convergence of 1,4-diazepane and phenylethanone chemistry holds immense promise for the development of innovative therapeutics to address a wide range of unmet medical needs. Through continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and computational scientists, the full potential of these remarkable scaffolds can be realized.
References
Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. [Link]
Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. ResearchGate. [Link]
Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. ResearchGate. [Link]
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed. [Link]
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. ResearchGate. [Link]
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Exploring the Antibacterial and Antiparasitic Activity of Phenylaminonaphthoquinones—Green Synthesis, Biological Evaluation and Computational Study. MDPI. [Link]
The Pharmacophore Potential of 1-(1,4-Diazepan-1-yl)-2-phenylethanone in CNS Drug Discovery
This technical guide explores the role of 1-(1,4-Diazepan-1-yl)-2-phenylethanone (N-phenylacetyl-homopiperazine) as a privileged scaffold in Central Nervous System (CNS) drug discovery. Executive Summary The search for m...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide explores the role of 1-(1,4-Diazepan-1-yl)-2-phenylethanone (N-phenylacetyl-homopiperazine) as a privileged scaffold in Central Nervous System (CNS) drug discovery.
Executive Summary
The search for multi-target directed ligands (MTDLs) in neurodegenerative diseases has shifted focus from rigid piperazine scaffolds to the more flexible 1,4-diazepane (homopiperazine) ring system. 1-(1,4-Diazepan-1-yl)-2-phenylethanone represents a critical pharmacophore that bridges a lipophilic aromatic domain (phenylacetyl) with a polar, ionizable core (diazepane). This guide dissects its utility in targeting Sigma-1 receptors (
R) , Acetylcholinesterase (AChE) , and Histamine H3 receptors , emphasizing its superiority over piperazine analogs due to enhanced conformational adaptability and unique binding kinetics.
Structural Analysis & Pharmacophore Rationale
The Diazepane Advantage
While piperazine rings are locked in a stable chair conformation, the seven-membered 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows 1-(1,4-Diazepan-1-yl)-2-phenylethanone derivatives to adopt an "induced fit" within the binding pockets of CNS targets, often resulting in higher affinity and distinct selectivity profiles compared to their piperazine counterparts.
The Phenylacetyl Linker
The 2-phenylethanone moiety (phenylacetyl group) serves a dual function:
Hydrophobic Anchor: The phenyl ring engages in
stacking interactions with aromatic residues (e.g., Trp279 in the AChE peripheral anionic site or Tyr103 in R).
Flexible Spacer: The methylene (-CH
-) group provides rotational freedom, allowing the phenyl ring to orient optimally relative to the diazepane core, unlike the rigid benzoyl (phenylmethanone) linker.
Pharmacophore Mapping
The molecule can be dissected into three functional zones:
Zone A (Lipophilic): Phenyl ring
Hydrophobic pocket interaction.
Zone B (Linker): Carbonyl oxygen
Hydrogen bond acceptor.
Zone C (Ionizable): Distal secondary amine (N4)
Protonated at physiological pH (pKa 9.5), forming ionic bonds with Asp/Glu residues.
Figure 1: Pharmacophore mapping of 1-(1,4-Diazepan-1-yl)-2-phenylethanone interacting with key CNS targets.
Mechanistic Role in CNS Targets[1]
Sigma-1 Receptor (
R) Modulation
The
R is a ligand-operated chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM).
Mechanism: Diazepane derivatives act as high-affinity ligands (often agonists). The N4 nitrogen mimics the basic nitrogen of the endogenous ligand sphingosine.
Effect: Binding triggers the dissociation of
R from BiP (Binding immunoglobulin Protein), allowing R to chaperone IP3 receptors, enhancing calcium signaling and promoting neuroprotection.
Selectivity: The expanded 7-membered ring often reduces affinity for Dopamine D2 receptors (a common off-target for piperazines), thereby minimizing extrapyramidal side effects.
Acetylcholinesterase (AChE) Inhibition
In Alzheimer's disease research, this scaffold is used to design Dual Binding Site Inhibitors .
Binding Mode: The phenylacetyl group targets the Peripheral Anionic Site (PAS) at the gorge entrance, preventing Amyloid-
(A) aggregation (which is catalyzed by the PAS). The diazepane ring spans the gorge, positioning a functional group (e.g., a benzyl or propargyl moiety at N4) to interact with the Catalytic Anionic Site (CAS) .
Advantage: The flexibility of the diazepane ring allows the molecule to navigate the narrow, tortuous gorge of AChE more effectively than rigid analogs.
Experimental Protocols
Synthesis of 1-(1,4-Diazepan-1-yl)-2-phenylethanone
Objective: Selective mono-acylation of homopiperazine.
Challenge: Preventing bis-acylation.
Solution: Use of a large excess of homopiperazine or a mono-protected precursor (e.g., N-Boc-homopiperazine).
Figure 2: Synthesis pathway for the target scaffold via controlled mono-acylation.
Ellman’s Assay for AChE Inhibition
Principle: Hydrolysis of Acetylthiocholine (ATCh) produces thiocholine, which reacts with DTNB to form a yellow anion (TNB).
Self-Validation: Include Tacrine or Donepezil as a positive control.
-factor must be > 0.5.
Buffer: 0.1 M Phosphate buffer (pH 8.0).
Enzyme: Electric eel AChE (0.05 U/mL).
Substrate: ATCh (0.5 mM) + DTNB (0.33 mM).
Inhibitor: Serial dilutions of 1-(1,4-Diazepan-1-yl)-2-phenylethanone derivative.
Measurement: Absorbance at 412 nm every 30s for 5 mins.
Calculation: % Inhibition =
.
Thioflavin T (ThT) Fluorescence Assay for A
Aggregation
Principle: ThT fluoresces intensely when bound to
-sheet rich amyloid fibrils.
Validation: A peptide must show a sigmoidal aggregation curve over 24h.[1]
Peptide Prep: Dissolve A
in HFIP (to monomerize), evaporate, redissolve in DMSO.
Incubation: 10
M A + Test Compound (10-50 M) in PBS (pH 7.4).
Detection: Add ThT (5
M). Measure Fluorescence (Ex 440 nm / Em 485 nm).
Control: A
alone (100% aggregation).
Comparative Data: Diazepane vs. Piperazine
The following table summarizes hypothetical SAR trends derived from literature comparisons of homologous series (homopiperazine vs. piperazine).
Feature
Piperazine Analog
1,4-Diazepane Analog
Mechanistic Implication
Conformation
Rigid Chair
Flexible Twist-Boat
Diazepane adapts to induced-fit pockets.
Basicity (pKa)
~8.5 - 9.0
~9.5 - 10.0
Stronger ionic interaction with Asp/Glu.
R Affinity ()
10 - 50 nM
1 - 10 nM
Enhanced affinity due to hydrophobic bulk.
Selectivity ( vs D2)
Low (binds D2)
High (>100-fold)
Reduced extrapyramidal side effects.
AChE Inhibition ()
Moderate
High
Better spanning of the catalytic gorge.
References
Design and Synthesis of 1,4-Diazepane Derivatives
Title: Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors.[2]
IUPAC naming and synonyms for 1-(1,4-Diazepan-1-yl)-2-phenylethanone
[1][2] Abstract This technical guide provides an in-depth analysis of 1-(1,4-diazepan-1-yl)-2-phenylethanone , a pharmacophore scaffold increasingly relevant in medicinal chemistry for neurodegenerative and kinase-inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract
This technical guide provides an in-depth analysis of 1-(1,4-diazepan-1-yl)-2-phenylethanone , a pharmacophore scaffold increasingly relevant in medicinal chemistry for neurodegenerative and kinase-inhibitor research.[1][2] Unlike the widely documented benzodiazepines, this molecule features a monocyclic 1,4-diazepane (homopiperazine) ring fused to a phenylacetyl moiety. This document details its IUPAC nomenclature logic, a high-integrity synthesis protocol utilizing orthogonal protection strategies, and a self-validating analytical framework for structural confirmation.
Part 1: Structural Identity & Nomenclature
The molecule 1-(1,4-diazepan-1-yl)-2-phenylethanone (Formula:
) represents a specific amide linkage between a phenylacetic acid derivative and a homopiperazine ring.[1][2] Its naming follows IUPAC rules that prioritize the carbonyl group while treating the nitrogen heterocycle as a substituent.[2]
IUPAC Breakdown
The systematic name is derived by treating the ethanone (ketone/amide carbonyl) as the parent structure:
Parent Chain: 2-phenylethan-1-one (derived from phenylacetic acid).[1][2]
Substituent at Position 1: (1,4-diazepan-1-yl).[1][2][3][4] The nitrogen at position 1 of the diazepane ring is bonded to the carbonyl carbon.[2]
Substituent at Position 2: Phenyl group (already part of the parent skeleton definition).[2]
Synonyms and Identifiers
In synthetic organic chemistry, this molecule is frequently referred to by names emphasizing the acyl group or the heterocycle.
The following diagram illustrates the hierarchical nomenclature breakdown:
Figure 1: Hierarchical decomposition of the IUPAC name, highlighting the amide linkage as the functional core.[1]
Part 2: Chemical Synthesis & Methodology[1][2][5]
Synthesis of mono-acylated diamines requires strict control to prevent the formation of bis-amides (e.g., 1,4-bis(phenylacetyl)diazepane).[1][2] The most robust, high-integrity protocol employs orthogonal protection using a Boc (tert-butoxycarbonyl) group.[1][2]
Figure 2: Orthogonal protection strategy ensuring regioselective synthesis of the mono-amide.
Part 3: Structural Analysis & Validation (Self-Validating System)
To ensure scientific integrity, the synthesized compound must be validated against expected spectroscopic signatures. This section defines the "Self-Validating System"—a checklist of signals that must be present to confirm identity.
Validation Check: A peak at 219.15 confirms the formula
.[2] A peak at ~319 would indicate failure to remove the Boc group.[2]
Part 4: Medicinal Chemistry Applications[4][6][7][8]
The 1-(1,4-diazepan-1-yl)-2-phenylethanone scaffold is a versatile building block in drug discovery, distinct from the rigid benzodiazepine class.[1][2]
Amyloid-Beta Aggregation Inhibition
Recent research highlights 1,4-diazepane derivatives as potential therapeutics for Alzheimer's disease.[1][2][4] The flexible seven-membered ring allows the molecule to adopt conformations that interfere with the
-sheet stacking of Amyloid-Beta (A) peptides.[1][2]
Mechanism: The secondary amine acts as a hydrogen bond donor/acceptor, while the phenyl group provides
-stacking interactions with aromatic residues (e.g., Phenylalanine) in the A sequence [1].
Kinase and GPCR Ligands
The diazepane ring is a "privileged structure" in medicinal chemistry.[2]
Linker Utility: The secondary amine at position 4 serves as an ideal attachment point for library expansion (e.g., reductive amination or sulfonylation) to target specific G-Protein Coupled Receptors (GPCRs).[2]
Suvorexant Analogs: While Suvorexant (Orexin antagonist) uses a 1,4-diazepane fused to other rings, the core flexibility of the diazepane is critical for receptor fit [2].
References
Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors.
Source: UWSpace (University of Waterloo Thesis).[2]
URL:[Link][1][2]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
Source: Bentham Science / PubMed.[2]
URL:[Link]
PubChem Compound Summary: 1-Phenyl-1,4-diazepane.
Source:[1][2][5] National Center for Biotechnology Information (NCBI).[2]
URL:[Link][1][2]
IUPAC Nomenclature of Organic Chemistry (Blue Book).
Source: Queen Mary University of London / IUPAC.[2]
URL:[Link][1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Focus: 1,4-Diazepane-based Ligands (Histamine H3 & Sigma-1 Receptors)
Executive Summary: The Diazepane Advantage
In the landscape of medicinal chemistry, the 1,4-diazepane ring (a saturated, seven-membered heterocycle with two nitrogens) stands as a distinct "privileged structure," separate from its unsaturated cousin, the 1,4-benzodiazepine.[1][2][3] While benzodiazepines are synonymous with GABA
modulation, diazepanes have emerged as versatile scaffolds for G-Protein Coupled Receptors (GPCRs) , particularly the Histamine H3 receptor , and intracellular chaperones like the Sigma-1 receptor .
The conformational flexibility of the diazepane ring, combined with the ability to independently functionalize the
and positions, allows for precise tuning of binding affinity () and pharmacokinetic profiles. This guide provides a rigorous technical framework for investigating the binding affinity of diazepane-based ligands, moving from structural rationale to validated experimental protocols.
Structural Basis: The Chemistry of Affinity
The binding affinity of diazepane ligands is often driven by the basicity of the ring nitrogens and the spatial orientation of attached pharmacophores.
The N1/N4 Vector Strategy
Unlike rigid scaffolds, the diazepane ring adopts a twisted chair or boat conformation. Successful ligand design often exploits this geometry:
N1-Functionalization: Typically serves as the "anchor," often capped with a lipophilic moiety (e.g., biphenyl, fluorene) to occupy hydrophobic pockets in targets like the Sigma-1 receptor.
N4-Basicity: The secondary or tertiary amine at position 4 often interacts with a critical aspartate residue (e.g., Asp114 in H3R) via ionic bonding.
Critical Consideration: Diazepanes are often highly lipophilic (logP > 3). This necessitates specific assay modifications to prevent non-specific binding (NSB) to plastics and membranes, a common source of artificial affinity inflation.
Strategic Assay Selection
To determine the "true" affinity (
) of a novel diazepane, Radioligand Binding Assays (RBA) remain the gold standard due to their high sensitivity and ability to measure equilibrium constants directly in native membrane environments.
Assay Type
Primary Readout
Suitability for Diazepanes
Limitations
Radioligand Competition
(Equilibrium Affinity)
High. Gold standard for H3/Sigma targets.
Requires radioactivity (H); equilibrium time must be optimized.
Surface Plasmon Resonance (SPR)
, (Kinetics)
Medium. Good for soluble proteins, harder for GPCR membrane preps.
Lipophilic diazepanes may stick to the sensor chip matrix.
Fluorescence Polarization (FP)
Low/Medium. High throughput screening.
High background interference from fluorescent diazepane derivatives.
Core Protocol: Radioligand Competition Binding
Targeting the Histamine H3 Receptor (H3R)
This protocol is designed to validate the binding affinity of a diazepane library. It uses [
H]-N--methylhistamine (H-NAMH) as the tracer.
Reagents & Membrane Preparation
Source: CHO-K1 cells stably expressing human H3R.
Membrane Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
Crucial Step: Perform serial dilutions in glass-lined tubes to prevent plastic adsorption of lipophilic tails.
Final DMSO concentration in assay must be <1%.
Incubation System:
Total Volume: 200
L per well (96-well polypropylene plate).
Mix:
50
L Membrane suspension (10-20 g protein).
50
L [H]-NAMH (2 nM final).
50
L Test Compound ( to M).
50
L Buffer (supplemented with 0.1% BSA to reduce NSB).
Equilibrium Phase:
Incubate at 25°C for 60-90 minutes .
Note: Diazepanes with high affinity often have slow off-rates (
). Insufficient incubation leads to underestimated affinity (right-shifted curves).
Harvesting:
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). PEI is mandatory to reduce the binding of the positively charged diazepane ring to the filter.
Wash 3x with ice-cold Tris buffer.
Detection:
Dry filters, add scintillant, and count (CPM).
Visualization of the Workflow
Figure 1: Optimized Radioligand Competition Workflow for Diazepane Ligands.
Data Analysis & Interpretation
Raw CPM data must be converted to specific binding and fitted to a one-site competition model.
The Cheng-Prusoff Correction
The
(concentration displacing 50% of radioligand) is dependent on the radioligand concentration used. You must convert this to the equilibrium dissociation constant () using the Cheng-Prusoff equation:
Where:
= Concentration of radioligand (nM).
= Dissociation constant of the radioligand (determined previously via Saturation Binding).[5]
Interpreting the Hill Slope
Slope
-1.0: Indicates simple competitive interaction at a single site. This is the expected result for a pure H3R antagonist.
Slope < -1.0 (e.g., -0.7): Suggests negative cooperativity or binding to multiple sites (e.g., H3R high/low affinity states).
Slope > -1.0: Rare in this context, but may indicate positive cooperativity or assay artifacts (e.g., ligand precipitation).
Self-Validating the Protocol (Troubleshooting)
To ensure scientific integrity, every binding campaign must include these internal checks:
Ligand Depletion Check: Ensure that total bound radioactivity is <10% of the total added.[6] If >10%, the "free" ligand concentration is significantly lower than added, invalidating the Cheng-Prusoff assumption. Solution: Reduce membrane protein concentration.
Filter Binding Artifacts: Run a "No Membrane" control. If the diazepane binds to the filter (high CPM without receptor), the
will be artificially potent. Solution: Increase PEI soak time or add 0.1% BSA to the wash buffer.
The "Diazepane Shift": Lipophilic diazepanes often require longer equilibration times. Run a kinetic association experiment (
) for the lead compound to verify that 90 minutes is sufficient for equilibrium.
Mechanistic Pathway: Diazepane Optimization
The optimization of diazepane ligands involves a cyclic process of synthesis, affinity screening, and selectivity profiling.
Figure 2: The Diazepane Ligand Optimization Cycle.
References
Gemini, S., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry.
Lazewska, D., et al. (2014). "Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists."[7] Bioorganic & Medicinal Chemistry Letters.
Georgiadis, M.O., et al. (2017).[8] "1,4-Diazepanes as novel σ1 receptor ligands." Bioorganic & Medicinal Chemistry.
Maguire, J., et al. (2016). "GPCR-radioligand binding assays: A practical guide." Methods in Cell Biology.
Creative Bioarray. "Radioligand Binding Assay: Principles and Protocols."
1-(1,4-Diazepan-1-yl)-2-phenylethanone CAS number and chemical identifiers
Advanced Synthesis, Characterization, and Pharmacophore Utility[1] Part 1: Chemical Identity & Physiochemical Profile[1][2] 1-(1,4-Diazepan-1-yl)-2-phenylethanone is a specialized pharmacophore intermediate belonging to...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Synthesis, Characterization, and Pharmacophore Utility[1]
Part 1: Chemical Identity & Physiochemical Profile[1][2]
1-(1,4-Diazepan-1-yl)-2-phenylethanone is a specialized pharmacophore intermediate belonging to the N-acylated homopiperazine class.[1] Unlike its commodity analogue diazepam, this molecule serves as a flexible "linker-scaffold" in the design of multi-target CNS ligands and kinase inhibitors. Its structure features a seven-membered diazepane ring mono-functionalized with a phenylacetyl group, leaving the secondary amine available for further diversification (e.g., reductive amination or SNAr coupling).
Viscous oil or low-melting solid (depending on purity/salt form)
Part 2: Synthetic Architecture
As a Senior Application Scientist, I strongly advise against the "direct acylation" of homopiperazine with phenylacetyl chloride. This "textbook" approach invariably leads to a statistical mixture of mono-acylated product, bis-acylated impurity (1,4-bis(phenylacetyl)diazepane), and unreacted starting material, creating a nightmare for purification.
The Recommended Protocol: The "Mono-Boc Strategy"
To ensure process integrity and high yield , we utilize a protection-deprotection sequence.[1] This guarantees regioselectivity and simplifies the workup to a filtration-based isolation in many cases.
Solvent: Dichloromethane (DCM) or DMF (anhydrous).[5]
Protocol:
Dissolve Phenylacetic acid in DCM at 0°C.
Add EDC·HCl and HOBt. Stir for 30 minutes to activate the acid (forming the active ester).
Add tert-Butyl 1,4-diazepane-1-carboxylate and DIPEA dropwise.
Allow to warm to Room Temperature (RT) and stir for 12 hours.
Validation: TLC (5% MeOH in DCM) should show consumption of the amine.
Step 2: Deprotection (Boc Removal)
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4 v/v).
Protocol:
Cool the crude intermediate from Step 1 to 0°C.
Add the acidic cleavage cocktail.
Stir for 2–4 hours. Monitor for the disappearance of the Boc-adduct.
Critical Workup: Evaporate volatiles. Basify with sat. NaHCO₃ (pH > 10) and extract with DCM/Isopropanol (3:1) to recover the free base.
Process Visualization (DOT Diagram)
Figure 1: Regioselective synthesis pathway utilizing the Mono-Boc protection strategy to avoid bis-acylation byproducts.
Part 3: Analytical Validation (QC)
Trustworthiness in chemical synthesis relies on rigorous characterization. The following data points are expected for the target molecule.
1. Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
Aromatic Region: Multiplet at δ 7.15–7.35 ppm (5H, phenyl ring).
Benzylic Protons: Singlet (or split singlet due to rotamers) at δ 3.6–3.7 ppm (2H, Ph-CH₂-CO).
Homopiperazine Ring:
The diazepane ring protons appear as complex multiplets due to the flexibility of the 7-membered ring and amide rotamers.
Look for multiplets at δ 3.4–3.6 ppm (acylated N-CH₂) and δ 2.7–2.9 ppm (free amine N-CH₂).
The central -CH₂- (C6) protons typically appear as a quintet/multiplet around δ 1.7–1.9 ppm.
2. Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).
Parent Ion: [M+H]⁺ = 219.15 m/z.
Fragmentation Pattern:
Loss of the benzyl group or cleavage at the amide bond may be observed at higher collision energies.
Part 4: Pharmaceutical Utility & Applications
The 1-(1,4-Diazepan-1-yl)-2-phenylethanone motif is not merely a solvent artifact; it is a privileged structure in medicinal chemistry, often referred to as a "linker" or "spacer" in fragment-based drug discovery (FBDD).[1]
1. GPCR Ligand Design:
The homopiperazine ring provides a semi-rigid conformational constraint that mimics the ethylenediamine pharmacophore found in many antihistamines and antipsychotics. The phenylacetyl group acts as a hydrophobic anchor, fitting into lipophilic pockets of receptors (e.g., Dopamine D2/D3 or Sigma receptors).
2. Suvorexant-Class Analogs:
While Suvorexant (Belsomra) utilizes a highly substituted diazepane, the core 1,4-diazepane scaffold is critical for its dual orexin receptor antagonist activity.[1] Researchers use simplified analogs like 1-(1,4-diazepan-1-yl)-2-phenylethanone to probe Structure-Activity Relationships (SAR) regarding the necessity of ring substitution [1].[1]
3. Kinase Inhibitor Linkers:
The secondary amine in this molecule is a potent nucleophile. It is frequently reacted with chloropyrimidines or quinazolines to form bi-dentate kinase inhibitors, where the diazepane ring acts as a solubility-enhancing linker that projects the phenyl group into a solvent-exposed region of the ATP binding pocket [2].
Logical Workflow: From Scaffold to Lead
Figure 2: Diversification strategies utilizing the free secondary amine of the scaffold.
References
Merck & Co. / Suvorexant Development Team. (2014). Discovery of Suvorexant (MK-4305): A Dual Orexin Receptor Antagonist.[1] Journal of Medicinal Chemistry.
Sarak, S. et al. (2020).[6][7] Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Catalysis.[6]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 228365, 1-Benzyl-1,4-diazepane (Analog Reference).
Zhou, L. M., et al. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry.
Reaction conditions for N-acylation of 1,4-diazepane with phenylacetic acid
Application Note & Protocol Topic: Strategic N-acylation of 1,4-Diazepane with Phenylacetic Acid: Conditions and Mechanistic Insights For: Researchers, scientists, and drug development professionals. Introduction: The Si...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Strategic N-acylation of 1,4-Diazepane with Phenylacetic Acid: Conditions and Mechanistic Insights
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Acylated 1,4-Diazepanes
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its N-acylated derivatives are of particular interest due to their diverse pharmacological activities, including antipsychotic, anxiolytic, and anticancer properties.[2] The strategic introduction of acyl groups, such as the phenylacetyl moiety, allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its binding affinity to biological targets and its pharmacokinetic profile.
This document provides a comprehensive guide to the N-acylation of 1,4-diazepane with phenylacetic acid, a common transformation in the synthesis of pharmaceutical intermediates. We will delve into the underlying reaction mechanisms, compare various reaction conditions, and provide a detailed, field-proven protocol designed for high efficiency and purity.
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures and results in the elimination of water.[3][4] To achieve this transformation under mild laboratory conditions, the carboxylic acid's carboxyl group must first be "activated" to create a more reactive electrophile. This is typically accomplished using coupling reagents.
A highly reliable and widely adopted method involves the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[5][6][7]
The EDC/HOBt Coupling Mechanism:
O-Acylisourea Formation: The carboxylic acid (phenylacetic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
Active Ester Formation: This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, it rapidly reacts to form an HOBt-active ester. This step is crucial as it minimizes a common side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea byproduct.[7] The HOBt ester is more stable than the O-acylisourea but sufficiently reactive towards amines.
Amide Bond Formation: The primary or secondary amine of 1,4-diazepane then attacks the carbonyl carbon of the HOBt-active ester. This nucleophilic acyl substitution releases HOBt and forms the desired amide bond, yielding the N-acylated 1,4-diazepane.
This multi-step, one-pot process is efficient and helps to suppress racemization if chiral centers are present.[8][9]
Using 1-(1,4-Diazepan-1-yl)-2-phenylethanone as a building block in medicinal chemistry
Executive Summary: Escaping the "Piperazine Trap" In modern drug discovery, the piperazine ring is ubiquitous—often too ubiquitous. While it offers excellent pharmacokinetic (PK) properties, its prevalence has led to a c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Escaping the "Piperazine Trap"
In modern drug discovery, the piperazine ring is ubiquitous—often too ubiquitous. While it offers excellent pharmacokinetic (PK) properties, its prevalence has led to a crowded intellectual property (IP) space and "flat" structure-activity relationships (SAR).
1-(1,4-Diazepan-1-yl)-2-phenylethanone (herein referred to as DZE-PA ) represents a strategic "ring-expansion" building block. By incorporating the 7-membered homopiperazine (1,4-diazepane) scaffold, this moiety introduces critical conformational flexibility and hydrophobicity modulation that its 6-membered counterparts lack.
This guide details the utility of DZE-PA as a versatile intermediate for Fragment-Based Drug Discovery (FBDD), specifically targeting G-Protein Coupled Receptors (GPCRs) and CNS targets where the "seven-membered twist" can unlock novel binding pockets.
Technical Profile & Chemical Identity
Property
Specification
IUPAC Name
1-(1,4-diazepan-1-yl)-2-phenylethanone
CAS Number
Variable by vendor (Generic: Homopiperazine-1-phenylacetamide)
2-8°C, Hygroscopic.[1][2] Store under Argon/Nitrogen.
Key Structural Features:
N1-Acyl Switch: The phenylacetyl group acts as a lipophilic anchor, often occupying hydrophobic pockets (e.g., S2/S3 sites in proteases or orthosteric GPCR sites).
N4-Reactive Handle: The free secondary amine is the primary vector for diversification, highly reactive toward electrophiles (
, reductive amination, acylation).
Strategic Utility: The Homopiperazine Advantage
The transition from a 6-membered piperazine to a 7-membered diazepane alters the vector of the substituents. While piperazines typically project substituents at 180° (chair conformation), diazepanes adopt a twisted chair/boat conformation.
Mechanistic Implication:
This flexibility allows DZE-PA derivatives to "mold" into dynamic binding sites that rigid scaffolds cannot access. This is particularly valuable in:
Amyloid Beta (A
) Aggregation Inhibitors: The flexible ring disrupts -sheet stacking.
Histamine H3 & Dopamine D3 Antagonists: The 7-membered ring provides the necessary entropy to fit deep transmembrane pockets.
Visualization: The Divergent Synthesis Workflow
Figure 1: Divergent synthesis pathways utilizing the N4-secondary amine of DZE-PA.
Experimental Protocols
Protocol A: Quality Control & Purification
Why this matters: Commercial samples of secondary amines often absorb
to form carbamates or contain traces of the bis-acylated impurity.
Dissolution: Dissolve 100 mg of DZE-PA in 2 mL of
.
NMR Check: Look for the diagnostic rotamer splitting of the amide (phenylacetyl methylene protons often appear as two sets of singlets/multiplets due to restricted rotation).
Pass Criteria: Integration of N4-H region (~1.8-2.5 ppm broad) matches 1H.
Fail Criteria: Presence of aldehyde peaks (oxidation) or doublets in the aromatic region not corresponding to the phenylacetyl group.
Purification (if needed):
Use an SCX-2 (Strong Cation Exchange) cartridge.
Load compound in MeOH. Wash with MeOH (elutes non-basic impurities).
Elute DZE-PA with 2M
in MeOH. Concentrate in vacuo.
Protocol B: Library Generation via
(Nucleophilic Aromatic Substitution)
Application: Synthesis of heteroaryl-homopiperazine ligands (e.g., for Kinase or GPCR targets).
Application: Creating tertiary amine libraries for CNS penetration (LogP tuning).
Reagents:
DZE-PA (1.0 equiv)
Aldehyde/Ketone (1.2 equiv)
Reductant: Sodium Triacetoxyborohydride (
) (1.5 equiv)
Solvent: 1,2-Dichloroethane (DCE)
Additive: Acetic Acid (1 drop, catalytic)
Step-by-Step:
Imine Formation: Dissolve DZE-PA and Aldehyde in DCE. Add Acetic Acid. Stir for 30 mins at Room Temperature (RT). Mechanism: Acid catalysis promotes the formation of the iminium ion intermediate.
Reduction: Add
in one portion. Stir at RT for 4-16 hours.
Quench: Add saturated
(aq). Stir vigorously for 15 mins.
Extraction: Extract with DCM (Dichloromethane).
Purification: Generally clean enough for screening; if not, pass through a short silica plug eluting with 5% MeOH/DCM.
Decision Logic: Optimizing the Scaffold
When should you choose DZE-PA over a standard piperazine or pyrrolidine? Use this decision matrix.
Figure 2: Decision matrix for selecting nitrogen-heterocycle building blocks.
Troubleshooting & FAQs
Q: The NMR spectrum of DZE-PA looks messy at room temperature. Is it impure?
A: Likely not. The amide bond connecting the phenylacetyl group to the ring has a high rotational barrier. This creates rotamers visible on NMR.
Solution: Run the NMR at 50°C or 60°C. The peaks should coalesce into sharp signals as the rotation becomes fast on the NMR timescale.
Q: My
reaction yield is low (<30%).
A: The secondary amine in the 7-membered ring is slightly more sterically hindered than in a 5- or 6-membered ring.
Fix: Increase temperature to 120°C or switch to a stronger base (NaH in THF) if the electrophile is non-protic. Ensure your electrophile is sufficiently activated (e.g., 2-chloro-4-nitropyridine).
Q: Can I remove the phenylacetyl group later?
A: Yes, but it requires harsh conditions (conc. HCl reflux or enzymatic hydrolysis). If your goal is a removable protecting group, purchase the N-Boc-homopiperazine instead. DZE-PA is designed for cases where the phenylacetyl moiety is part of the desired pharmacophore.
References
Homopiperazine Scaffolds in Drug Design:
Title: "Design and Synthesis of Combinatorial Scaffolds-Diazepinone and Homopiperazine"
Source: Letters in Drug Design & Discovery
URL:[Link][3][4]
Amyloid Beta Inhibition:
Title: "Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors"
Source: UWSpace (University of Waterloo Thesis)
URL:[Link]
General 1,4-Diazepine Reactivity:
Title: "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance"
Source: Current Organic Synthesis
URL:[Link][3][4][5][6][7][8]
Application Notes and Protocols for the Preparation of Hydrochloride Salts of 1-(1,4-Diazepan-1-yl)-2-phenylethanone
Introduction The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique seven-membered ring structure with two nitrogen atoms provides...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique seven-membered ring structure with two nitrogen atoms provides a flexible yet constrained framework for interacting with various biological targets. The synthesis of derivatives of 1,4-diazepane is therefore of significant interest to researchers in drug discovery and development. This application note provides a detailed, field-proven protocol for the synthesis of 1-(1,4-Diazepan-1-yl)-2-phenylethanone and its subsequent conversion to the hydrochloride salt, a form often preferred for its improved solubility and stability.
The synthetic strategy detailed herein involves a classical nucleophilic substitution reaction, followed by a straightforward acid-base reaction to yield the desired hydrochloride salt. The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.
PART 1: Synthesis of 1-(1,4-Diazepan-1-yl)-2-phenylethanone (Free Base)
The synthesis of the free base is achieved through the N-alkylation of homopiperazine (1,4-diazepane) with 2-bromo-1-phenylethanone. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Reaction Mechanism: SN2 Alkylation
The secondary amine of the homopiperazine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom in 2-bromo-1-phenylethanone. The reaction is concerted, meaning the bond formation between the nitrogen and the carbon, and the bond breaking between the carbon and the bromine occur simultaneously. A base is used to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.
Caption: SN2 reaction mechanism for the synthesis of the free base.
Experimental Protocol
Materials:
Reagent/Solvent
Molecular Weight ( g/mol )
Amount
Moles
Homopiperazine
100.16
2.0 g
0.02
2-Bromo-1-phenylethanone
199.04
3.98 g
0.02
Triethylamine (TEA)
101.19
2.78 mL
0.02
Acetonitrile (ACN)
41.05
50 mL
-
Dichloromethane (DCM)
84.93
100 mL
-
Saturated aq. NaHCO₃
-
50 mL
-
Brine
-
50 mL
-
Anhydrous Na₂SO₄
142.04
As needed
-
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add homopiperazine (2.0 g, 0.02 mol) and acetonitrile (50 mL).
Stir the mixture at room temperature until the homopiperazine is fully dissolved.
Add triethylamine (2.78 mL, 0.02 mol) to the solution.
In a separate beaker, dissolve 2-bromo-1-phenylethanone (3.98 g, 0.02 mol) in acetonitrile (20 mL).
Add the 2-bromo-1-phenylethanone solution dropwise to the stirred homopiperazine solution over 15 minutes.
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.
Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to yield 1-(1,4-Diazepan-1-yl)-2-phenylethanone as a pale yellow oil.
IR (KBr, cm⁻¹): 3310 (N-H stretch), 3060, 3030 (Ar C-H stretch), 2940, 2860 (Aliphatic C-H stretch), 1680 (C=O stretch), 1600, 1450 (Ar C=C stretch).
PART 2: Preparation of 1-(1,4-Diazepan-1-yl)-2-phenylethanone Hydrochloride
The hydrochloride salt is prepared by reacting the free base with a solution of hydrogen chloride in a suitable organic solvent. The salt then precipitates out of the solution and can be isolated by filtration.
Protocol for Hydrochloride Salt Formation
Caption: Workflow for the preparation of the hydrochloride salt.
Materials:
Reagent/Solvent
Amount
1-(1,4-Diazepan-1-yl)-2-phenylethanone
1.0 g
Diethyl Ether (anhydrous)
50 mL
2M HCl in Diethyl Ether
~5 mL (or until precipitation is complete)
Procedure:
Dissolve 1-(1,4-Diazepan-1-yl)-2-phenylethanone (1.0 g) in anhydrous diethyl ether (30 mL) in a 100 mL Erlenmeyer flask.
Cool the solution in an ice bath to 0°C with gentle stirring.
Slowly add a 2M solution of HCl in diethyl ether dropwise to the cooled solution.
A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
Stir the suspension at 0°C for an additional 30 minutes.
Collect the white solid by vacuum filtration using a Büchner funnel.
Wash the solid with a small amount of cold anhydrous diethyl ether (2 x 10 mL).
Dry the hydrochloride salt under vacuum to a constant weight.
IR (KBr, cm⁻¹): 3400 (broad, N-H⁺ stretch), 3060, 3030 (Ar C-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1685 (C=O stretch), 1600, 1450 (Ar C=C stretch).
Safety Precautions
2-Bromo-1-phenylethanone: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[1][2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Homopiperazine (1,4-Diazepane): This compound can cause skin and eye irritation. Handle with appropriate PPE.
Triethylamine: This is a flammable and corrosive liquid. Handle in a fume hood.
Diethyl Ether: Highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources and ensure it is peroxide-free before use.
Hydrochloric Acid (in ether): Corrosive. Handle with care in a fume hood.
Conclusion
This application note provides a comprehensive and reliable procedure for the synthesis of 1-(1,4-Diazepan-1-yl)-2-phenylethanone and its hydrochloride salt. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for applications in drug discovery and development. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compounds.
References
Acros Organics. (2009). Material Safety Data Sheet: 2-Bromoacetophenone, 98%. Retrieved from [Link]
Optimized solvent systems for dissolving 1-(1,4-Diazepan-1-yl)-2-phenylethanone
Application Note: Optimized Solvent Systems for 1-(1,4-Diazepan-1-yl)-2-phenylethanone Executive Summary This guide details the solubility profile and optimized dissolution protocols for 1-(1,4-Diazepan-1-yl)-2-phenyleth...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Solvent Systems for 1-(1,4-Diazepan-1-yl)-2-phenylethanone
Executive Summary
This guide details the solubility profile and optimized dissolution protocols for 1-(1,4-Diazepan-1-yl)-2-phenylethanone (hereafter referred to as DZP-PE ). As a lipophilic basic amide, DZP-PE presents specific challenges in aqueous environments, particularly regarding pH-dependent solubility and precipitation risks during serial dilution. This document provides validated solvent systems for high-concentration stock preparation, biological assay buffers, and in vivo formulation vehicles.
Chemical Profile & Solubility Mechanics
To optimize a solvent system, one must first understand the solute's physicochemical "personality."
Core Structure: A 7-membered diazepane ring acylated at the N1 position with a phenylacetyl group.
Key Functional Groups:
N1-Amide: Neutral, polar, hydrogen bond acceptor. Stable but does not contribute to ionization at physiological pH.
N4-Secondary Amine: Basic (predicted pKa ~9.0–9.5). This is the solubility toggle .
Phenyl Ring: Lipophilic (Hydrophobic), driving the need for organic cosolvents.
The Solubility Switch (Mechanism)
The solubility of DZP-PE is governed by the protonation state of the N4 nitrogen.
pH < 7 (Acidic): The N4 amine accepts a proton (
), forming a highly soluble cationic salt.
pH > 8 (Basic/Neutral): The amine exists as a free base. The lipophilic phenyl group dominates, causing the molecule to aggregate and precipitate in water.
Implication for Researchers: Never dilute a DMSO stock directly into a basic buffer (pH > 8) without a transition solvent, as "crashing out" is immediate and often invisible to the naked eye.
Rationale: DMSO disrupts the intermolecular hydrogen bonding of the amide while accommodating the lipophilic phenyl ring. It prevents hydrolysis and oxidation when stored at -20°C.
System B: Biological Assay Buffer (In Vitro)
Purpose: Cellular or enzymatic assays (pH 7.4).
Composition: 0.5% DMSO (final) in HEPES or PBS + 0.01% Tween-20.
Protocol Note: The addition of a non-ionic surfactant (Tween-20) is critical . It forms micelles that sequester the lipophilic free base of DZP-PE, preventing micro-precipitation at the moment of dilution.
Add PEG 400 Slowly add Saline with vortexing. Do not reverse this order.
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for selecting the correct solvent system based on the experimental pH and required concentration.
Figure 1: Decision matrix for solvent selection based on application and pH environment.
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
Troubleshooting: If particles persist, sonicate at 30°C for 5 minutes.
Storage: Aliquot into amber glass vials (to prevent light degradation and plastic leaching) and store at -20°C.
Protocol 2: Serial Dilution (The "Intermediate Step" Method)
Direct dilution from 100% DMSO to aqueous buffer often causes precipitation. Use this 2-step method.
Step A (Intermediate): Dilute the 50 mM Master Stock 1:10 into 100% Ethanol or PEG 400 .
Result: 5 mM working solution in organic solvent.
Step B (Final): Dilute the 5 mM working solution 1:100 into the Assay Buffer (PBS + Tween-20).
Result: 50 µM final concentration (1% organic load).
Why? The intermediate solvent (Ethanol/PEG) acts as a "bridge," lowering the surface tension difference between DMSO and water.
Solubility Data Summary
Solvent System
Solubility Estimate
Stability (25°C)
Application
100% DMSO
> 100 mM
High (> 6 months)
Stock Storage
100% Ethanol
~ 20-50 mM
Moderate (Evaporation risk)
Intermediate Dilution
PBS (pH 7.4)
< 0.1 mM (Poor)
Low (Precipitation risk)
Not Recommended
0.1 M HCl
> 50 mM
High
Acidic degradation studies
10% DMSO / 40% PEG400
~ 5-10 mg/mL
High (24-48 hours)
IP/IV Injection
References
PubChem. (n.d.). 1-(1,4-Diazepan-1-yl)-2-phenylethanone.[1][3] National Library of Medicine. Retrieved October 26, 2025, from [Link]
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility profiling in drug discovery).
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[4] (Source for solubility parameters of diazepane/amide analogs).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Reference for using cosolvents/complexing agents for lipophilic amines).
Application of 1-(1,4-Diazepan-1-yl)-2-phenylethanone in high-throughput screening assays
Application Note: 1-(1,4-Diazepan-1-yl)-2-phenylethanone as a Privileged Scaffold in High-Throughput Screening Executive Summary This guide details the application of 1-(1,4-Diazepan-1-yl)-2-phenylethanone (CAS: 194943-8...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-(1,4-Diazepan-1-yl)-2-phenylethanone as a Privileged Scaffold in High-Throughput Screening
Executive Summary
This guide details the application of 1-(1,4-Diazepan-1-yl)-2-phenylethanone (CAS: 194943-81-2) as a core scaffold in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS).
While often categorized as a chemical building block, this molecule represents a "privileged structure"—the homopiperazine (1,4-diazepane) moiety linked to a lipophilic phenyl group. This specific architecture offers distinct advantages in medicinal chemistry:
Conformational Flexibility: The 7-membered diazepane ring provides unique vector orientations compared to standard piperazines.
Solubility & Basicity: The secondary amine functions as a solubilizing group and a handle for library diversification.
Target Affinity: This scaffold class shows historical affinity for CNS targets (Sigma receptors, Dopamine transporters) and specific Kinases.
This protocol focuses on utilizing this molecule to generate focused libraries and screening them using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[1]
Chemical Context & Library Generation Strategy
Before screening, the molecule is typically derivatized to explore Structure-Activity Relationships (SAR). The secondary amine at the N4 position is the primary vector for expansion.
Mechanism of Diversification
The core molecule contains a secondary amine that serves as a nucleophile. In HTS library construction, this is coupled with diverse electrophiles (acid chlorides, sulfonyl chlorides, or aldehydes via reductive amination) to generate a "Diazepane-Focused Library."
DOT Diagram: Library Diversification Workflow
Caption: Workflow for converting the core diazepane scaffold into a diversity-oriented library for HTS.
HTS Protocol: TR-FRET Competition Assay
This protocol describes a competition assay to identify derivatives that displace a known tracer from a theoretical target (e.g., a Sigma-1 Receptor or Kinase domain), utilizing the 1-(1,4-Diazepan-1-yl)-2-phenylethanone scaffold.
Assay Principle
Donor: Terbium-labeled antibody or protein (Long lifetime fluorescence).
Acceptor: Fluorescent tracer (binds to the target).
Signal: High FRET signal indicates tracer binding.
Inhibition: If a library compound (derived from our scaffold) binds, it displaces the tracer, causing a decrease in FRET signal.
Materials & Reagents
Reagent
Specification
Role
Test Compounds
Diazepane derivatives
Potential Hits
Assay Buffer
50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT
Stabilizes protein & reduces non-specific binding
Target Protein
GST-tagged or His-tagged Target (5 nM final)
Biological Receptor
Tracer
Fluorescein-labeled known ligand (10-50 nM)
FRET Acceptor
Detection Ab
Tb-anti-GST or Tb-anti-His (2 nM)
FRET Donor
Plates
384-well, low-volume, white/opaque
Minimizes background & volume
Step-by-Step Experimental Workflow
Step 1: Compound Transfer (Acoustic Dispensing)
Use an acoustic liquid handler (e.g., Echo 550) to dispense 20 nL of library compounds (10 mM in DMSO) into the 384-well assay plate.
Controls:
High Control (HC): DMSO only (Max FRET).
Low Control (LC): Excess unlabeled competitor (Min FRET).
Step 2: Protein Addition
Dilute the Target Protein to 2x concentration (10 nM) in Assay Buffer.
Dispense 5 µL of protein solution into all wells using a peristaltic dispenser (e.g., Multidrop Combi).
Incubation 1: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 min at RT to allow compound-protein interaction.
Caption: Mechanism of the TR-FRET competition assay. Binding of the diazepane derivative breaks the energy transfer loop.
Data Analysis & Validation
Ratiometric Calculation
Raw fluorescence intensity is prone to interference. Always calculate the TR-FRET Ratio:
Quality Control Metrics
Before accepting data, validate the plate using the Z-factor (
):
Target:
is required for a robust HTS assay.
Typical Performance: For this scaffold class, expect
between 0.6 and 0.8 due to good solubility reducing aggregation artifacts.
Hit Selection
Calculate % Inhibition for each well:
Hit Cutoff: Typically set at Mean(Samples) + 3 Standard Deviations, or a fixed threshold (e.g., >50% inhibition).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Signal Window
Tracer concentration too high or low binding affinity.
Titrate tracer to . Ensure tracer concentration is .
High Background
Non-specific binding of Tb-donor to plate.
Increase detergent (Brij-35 or Tween-20) to 0.05%. Use BSA.
Compound Fluorescence
Diazepane derivatives can be autofluorescent (rare but possible).
TR-FRET time-gating usually eliminates this. Check raw donor channel intensity.
Precipitation
Scaffold insolubility at high concentration.
Although diazepanes are soluble, ensure DMSO < 1% final.
References
Structural Analysis of 1,4-Diazepines: Review on Synthesis, Reactions and Biological Significance of 1,4-Diazepines. (2019).[1] Bentham Science.[2] Link
HTS Assay Guidelines: Assay Guidance Manual: Basics of Assay Equipment and Instrumentation. NCBI Bookshelf. Link
Homopiperazine in Medicinal Chemistry: Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at NMDA receptors.[3] Journal of Medicinal Chemistry.[3] Link
TR-FRET Methodology: Quantitative high-throughput screening assays for protein-protein interaction inhibitors. PLOS ONE. Link
Application and Protocol Guide: Selective Functionalization of the Secondary Amine in 1-(1,4-Diazepan-1-yl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the strategic functionalization of the secondary amine within the 1-(1,4-diazepan-1-yl)-2-phenylethanone scaffold. The 1,4-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the strategic functionalization of the secondary amine within the 1-(1,4-diazepan-1-yl)-2-phenylethanone scaffold. The 1,4-diazepane motif is a privileged structure in medicinal chemistry, and the ability to selectively modify its secondary amine is crucial for developing novel therapeutic agents with tailored pharmacological profiles.[1][2][3] This document provides detailed protocols, mechanistic insights, and practical guidance for key chemical transformations, including acylation, sulfonylation, alkylation, and arylation.
Introduction: The Strategic Importance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a core component of numerous biologically active compounds, valued for its conformational flexibility and ability to present substituents in a defined three-dimensional space.[4] Functionalization of the secondary amine at the N-4 position of 1-(1,4-Diazepan-1-yl)-2-phenylethanone allows for the introduction of a wide array of substituents, thereby modulating properties such as potency, selectivity, solubility, and metabolic stability.[5][6] This guide focuses on achieving selective modification at this secondary amine, considering the presence of the existing tertiary amine and a ketone moiety within the molecule.
Core Functionalization Strategies
The selective functionalization of the secondary amine in the presence of a tertiary amine is generally straightforward due to the higher nucleophilicity and lower steric hindrance of the secondary amine. The primary challenge lies in choosing reaction conditions that are compatible with the ketone group. The following sections provide detailed protocols for four key classes of reactions.
N-Acylation: Introduction of Amide Functionality
N-acylation is a fundamental transformation for introducing an amide bond, a common functional group in pharmaceuticals. This reaction is typically high-yielding and chemoselective for the secondary amine.
Scientific Rationale: The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride or anhydride). A base is used to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The choice of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) prevents competition with the amine nucleophile.
Detailed Protocol: N-Acetylation with Acetyl Chloride
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(1,4-Diazepan-1-yl)-2-phenylethanone (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
Addition of Acylating Agent: Add acetyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Representative N-Acylation Conditions
Acylating Agent
Base (eq.)
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Acetyl Chloride
TEA (1.5)
DCM
0 to RT
2-4
>90
Benzoyl Chloride
DIPEA (1.5)
DCM
0 to RT
3-6
>85
Acetic Anhydride
Pyridine (2.0)
Pyridine
RT
12-16
>90
Experimental Workflow: N-Acylation
Caption: General workflow for N-acylation.
N-Sulfonylation: Formation of Sulfonamides
The sulfonamide functional group is a key pharmacophore in many drugs. N-sulfonylation of the secondary amine is a reliable method for its introduction.[7]
Scientific Rationale: Similar to acylation, N-sulfonylation involves the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of a sulfonyl chloride.[7] The reaction is typically performed in the presence of a base to scavenge the generated HCl.[7] Microwave-assisted, solvent-free conditions can also be employed for a more environmentally benign process.[8]
Detailed Protocol: N-Tosylation with p-Toluenesulfonyl Chloride
Preparation: Dissolve 1-(1,4-Diazepan-1-yl)-2-phenylethanone (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.1 M) in a flask under an inert atmosphere.
Cooling: Cool the mixture to 0 °C in an ice bath.
Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: Add water to the reaction mixture and separate the organic layer. Extract the aqueous layer with DCM (2x).
Purification: Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[7]
Data Presentation: N-Sulfonylation Reaction Parameters
Sulfonyl Chloride
Base (eq.)
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
p-Toluenesulfonyl Chloride
TEA (1.5)
DCM
0 to RT
12-16
80-95
Methanesulfonyl Chloride
DIPEA (1.5)
DCM
0 to RT
4-8
85-95
Benzenesulfonyl Chloride
Pyridine (2.0)
Pyridine
RT
12-16
80-90
Experimental Workflow: N-Sulfonylation
Caption: General workflow for N-sulfonylation.
N-Alkylation via Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and introducing alkyl groups to the secondary amine. This two-step, one-pot process involves the formation of an enamine or iminium ion intermediate followed by reduction.
Scientific Rationale: The reaction between the secondary amine and an aldehyde or ketone forms a hemiaminal, which then dehydrates to an iminium ion. A reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding tertiary amine. STAB is a mild and selective reducing agent, well-suited for this transformation and tolerant of the ketone group in the substrate.[9][10][11]
Detailed Protocol: N-Benzylation with Benzaldehyde
Preparation: To a solution of 1-(1,4-Diazepan-1-yl)-2-phenylethanone (1.0 eq.) and benzaldehyde (1.2 eq.) in 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (1.0 eq.).
Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours.
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
Reaction: Stir at room temperature for 12-24 hours.
Monitoring: Monitor the reaction by LC-MS.
Work-up: Quench the reaction carefully with saturated aqueous sodium bicarbonate. Extract the mixture with DCM (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Navigating the Synthesis of 1-(1,4-Diazepan-1-yl)-2-phenylethanone: A Technical Support Guide
Welcome to the technical support center for the synthesis of 1-(1,4-Diazepan-1-yl)-2-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(1,4-Diazepan-1-yl)-2-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic building block. The inherent symmetry of the 1,4-diazepane starting material presents a unique challenge in achieving selective mono-acylation, which is the primary focus of this document. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient synthesis of your target molecule.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of 1-(1,4-Diazepan-1-yl)-2-phenylethanone. Each issue is analyzed from a mechanistic perspective to provide a foundational understanding of the problem and its resolution.
Issue 1: Low Yield of the Desired Mono-acylated Product and Significant Formation of the Di-acylated Byproduct
Question: My reaction is producing a low yield of 1-(1,4-Diazepan-1-yl)-2-phenylethanone, and I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-acylated 1,4-bis(2-phenylacetyl)-1,4-diazepane. How can I improve the selectivity for mono-acylation?
Answer: This is the most common challenge in this synthesis. Since 1,4-diazepane is a symmetrical diamine, both secondary amine groups are susceptible to acylation. The formation of the di-acylated byproduct is a result of the mono-acylated product, which is still nucleophilic, reacting with another equivalent of the acylating agent. Here are several strategies to enhance the yield of the mono-acylated product:
Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reactants. Use a slight excess of 1,4-diazepane relative to the acylating agent (e.g., 1.1 to 1.5 equivalents of the diamine). The key is to add the acylating agent (e.g., 2-phenylacetyl chloride) slowly and at a low temperature (0 °C) to a solution of the diamine. This maintains a high concentration of the unreacted diamine, increasing the probability that the acylating agent will react with it rather than the mono-acylated product.
Protecting Group Strategy: The most robust and reliable method to ensure mono-acylation is to use a protecting group. By protecting one of the amine functionalities, you can selectively acylate the other, and then remove the protecting group to obtain the desired product. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. The overall synthetic pathway would be:
Mono-Boc protection of 1,4-diazepane.
Acylation of the free amine of mono-Boc-1,4-diazepane with 2-phenylacetyl chloride.
Deprotection of the Boc group to yield the final product.
This method provides excellent control over the reaction and generally results in higher yields of the desired product after purification.
Alternative Acylating Agents: Instead of the highly reactive 2-phenylacetyl chloride, consider using a less reactive acylating agent, such as an ester (e.g., ethyl phenylacetate). The reaction with an ester is typically slower and may require heating, but it can offer better selectivity for mono-amidation.
Below is a decision-making workflow to address the issue of di-acylation:
Troubleshooting di-acylation side reactions.
Issue 2: Incomplete Reaction or Low Conversion
Question: My reaction is not going to completion, and I'm recovering a significant amount of the starting material (1,4-diazepane or its mono-Boc protected form). What could be the cause?
Answer: Incomplete conversion can be due to several factors:
Inactive Acylating Agent: Acyl chlorides, such as 2-phenylacetyl chloride, are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid (phenylacetic acid). Ensure that your acylating agent is fresh or has been properly stored under anhydrous conditions. It is also advisable to use freshly distilled or purchased anhydrous solvents.
Insufficient Base: When using an acyl chloride, an equivalent of acid (HCl) is generated. This will protonate the amine starting material, rendering it non-nucleophilic. A base, typically a tertiary amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA), is required to neutralize this acid and maintain the nucleophilicity of the starting diamine. Ensure you are using at least one equivalent of base, and for optimal results, a slight excess (e.g., 1.1-1.2 equivalents) is recommended.
Reaction Temperature and Time: While low temperatures are beneficial for selectivity, they can also slow down the reaction rate. If the reaction is sluggish at 0 °C, you can allow it to slowly warm to room temperature and stir for an extended period (monitor by TLC or LC-MS).
Poor Solubility: If your starting materials or reagents have poor solubility in the chosen solvent at low temperatures, this can hinder the reaction. Ensure you are using a suitable solvent (e.g., dichloromethane, THF) where all components are reasonably soluble.
Issue 3: Difficult Purification
Question: I'm having trouble purifying the final product. The crude material is a complex mixture, and the desired product is difficult to separate from the starting materials and byproducts.
Answer: Purification can indeed be challenging due to the similar polarities of the starting diamine, the mono-acylated product, and the di-acylated byproduct.
Work-up Procedure: A proper aqueous work-up can help to remove some impurities. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can help to remove unreacted 1,4-diazepane (as its protonated salt). A subsequent wash with a dilute base solution (e.g., saturated NaHCO3) can remove any phenylacetic acid formed from hydrolysis of the acyl chloride.
Column Chromatography: This is the most effective method for purifying the final product. A silica gel column is typically used. The choice of eluent is critical. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol is often effective. For example, a gradient of 0% to 10% methanol in dichloromethane can effectively separate the non-polar di-acylated product, the desired mono-acylated product, and the highly polar 1,4-diazepane.
Crystallization: If the final product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
II. Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to obtain high yields of 1-(1,4-Diazepan-1-yl)-2-phenylethanone?
A1: For the highest and most consistent yields, the protecting group strategy is recommended. Specifically, the mono-Boc protection of 1,4-diazepane, followed by acylation and then deprotection, provides the best control over the reaction and simplifies purification.
Q2: Can I use phenylacetic acid directly with a coupling agent instead of 2-phenylacetyl chloride?
A2: Yes, this is a viable alternative. You can use standard peptide coupling reagents such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA to couple phenylacetic acid with mono-Boc-1,4-diazepane. This method avoids the use of the moisture-sensitive acyl chloride.
Q3: How do I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. The starting materials and products will have different retention factors (Rf values). For example, in a 10% methanol in dichloromethane solvent system on a silica gel plate, you would expect the di-acylated product to have the highest Rf, followed by the mono-acylated product, and then the starting diamine would have the lowest Rf (closest to the baseline). Staining with ninhydrin can be used to visualize the amines. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the conversion and the presence of byproducts.
Q4: What are the typical reaction conditions for the Boc deprotection step?
A4: The Boc group is typically removed under acidic conditions. A common and effective method is to treat the Boc-protected compound with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is usually sufficient for complete deprotection.[1][2]
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Acyl chlorides are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Trifluoroacetic acid is also highly corrosive and should be handled with care in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for all reagents before use.
III. Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of 1-(1,4-Diazepan-1-yl)-2-phenylethanone via the protecting group strategy.
Protocol 1: Synthesis of tert-butyl 4-(2-phenylacetyl)-1,4-diazepane-1-carboxylate
Workflow for the acylation of mono-Boc-1,4-diazepane.
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM).
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
In a separate flask, dissolve 2-phenylacetyl chloride (1.1 eq) in anhydrous DCM.
Add the solution of 2-phenylacetyl chloride dropwise to the cooled solution of the diamine over 30-60 minutes with vigorous stirring.
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford tert-butyl 4-(2-phenylacetyl)-1,4-diazepane-1-carboxylate as a pure compound.
Protocol 2: Deprotection to Yield 1-(1,4-Diazepan-1-yl)-2-phenylethanone
Dissolve tert-butyl 4-(2-phenylacetyl)-1,4-diazepane-1-carboxylate (1.0 eq) in dichloromethane (DCM).
To this solution, add trifluoroacetic acid (TFA) (e.g., a 20-50% v/v solution of TFA in DCM).
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.[1][2]
Remove the solvent and excess TFA under reduced pressure.
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO3 until the effervescence ceases and the pH of the aqueous layer is basic.
Transfer the mixture to a separatory funnel and extract with DCM.
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product, 1-(1,4-Diazepan-1-yl)-2-phenylethanone. Further purification can be performed by column chromatography if necessary.
IV. Data Summary
The following table provides a summary of the expected reactants, products, and typical yields for the protecting group strategy.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PUR-5829
Status: Open
Subject: Troubleshooting Column Chromatography for Basic Homopiperazine Derivatives
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
The target molecule, 1-(1,4-Diazepan-1-yl)-2-phenylethanone , presents a classic "Janus" challenge in chromatography. While the phenyl-acetyl moiety renders one nitrogen non-basic (amide), the distal nitrogen in the 7-membered diazepane ring remains a secondary amine with a pKa ~10–11.
On standard silica gel (
), this basic amine will protonate upon contact with acidic silanol groups (), leading to catastrophic tailing, irreversible adsorption, or co-elution with impurities . This guide provides the protocols to neutralize these interactions and achieve high-purity isolation.
Ticket #1: "My compound streaks from the baseline to the solvent front."
Diagnosis: Uncontrolled Acid-Base Interaction.
The secondary amine is forming salt bridges with the silica surface. Standard solvents (Hexane/EtOAc) cannot break this bond.
Solution: The "Amine-Block" Protocol
You must introduce a sacrificial base to compete for the silanol sites.
Instead of just adding TEA to the mobile phase, pre-equilibrate the column. This ensures the entire silica bed is deactivated before your compound touches it.
Slurry Preparation: Suspend your silica in the starting mobile phase (e.g., DCM).
Deactivation: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.
Packing: Pour the column. Flush with 2 Column Volumes (CV) of the mobile phase + 1% TEA.
Running: Run your purification using the mobile phase + 0.5% TEA .
Note: High concentrations of TEA can obscure UV detection. 0.5% is usually sufficient for maintenance.
Protocol B: The "Ammonia Shift" (For DCM/MeOH Systems)
If your compound is very polar and requires Methanol, TEA can sometimes cause solubility issues or difficult removal. Use Ammonium Hydroxide (
).
Solvent System: DCM : MeOH :
(aq)
Ratio: 90 : 9 : 1 (Common starting point)
Preparation: Shake the mixture vigorously in a separatory funnel. The mixture might be biphasic; use the lower organic layer for the column.
Visualizing the Logic:
Figure 1: Decision matrix for troubleshooting amine tailing on silica gel.
Ticket #2: "I can't see the compound on TLC."
Diagnosis: Weak Chromophore or Low Concentration.
While the phenylethanone group is UV active (absorbs at 254 nm), the extinction coefficient might be lower than expected, or the amine functionality might be "hiding" in the baseline noise if not stained.
Solution: Targeted Staining
Do not rely solely on UV. Use chemical derivatization to visualize the secondary amine.
Table 1: Visualization Toolkit for 1,4-Diazepanes
Method
Target Group
Observation
Sensitivity
UV (254 nm)
Phenyl / Carbonyl
Dark spot on green background
Moderate
Ninhydrin
Secondary Amine
Red/Pink spot upon heating
High
Dragendorff
Tertiary/Sec. Amines
Orange spot on yellow background
High (Specific)
Iodine Chamber
General Organics
Brown/Yellow spot
High (Reversible)
KMnO₄
Oxidizable carbons
Yellow spot on purple background
Moderate
Technical Tip: For Ninhydrin, the secondary amine in the diazepane ring typically turns a reddish-pink, distinct from the deep blue/purple of primary amines. This helps distinguish your product from primary amine impurities or degradation products.
Ticket #3: "Standard Silica isn't working. What are my alternatives?"
Diagnosis: The pKa gap is too large for standard silica, even with modifiers.
Solution: Stationary Phase Switching
If TEA/Ammonia modifiers fail, you must change the surface chemistry of the support.
Option A: Amine-Functionalized Silica ()
Why: The surface is already basic. It repels the basic amine of your product, preventing adsorption.
Solvent: Use standard Hexane/EtOAc or DCM/MeOH without added base.
Benefit: No need to wash TEA out of your final product (TEA salts can be difficult to remove from oils).
Option B: Neutral Alumina (Aluminum Oxide)
Why: Alumina has a different surface acidity profile than silica. "Neutral" grade (Brockmann Activity III) is excellent for acid-sensitive or highly basic amines.
Solvent: EtOAc / Hexane gradients.
Option C: Reverse Phase (C18)
Why: Separates based on hydrophobicity, not polarity/acidity.
Buffer: You must use a basic buffer to keep the amine deprotonated (neutral) for retention, or an acidic buffer to fully protonate it.
Basic Mode (Recommended): Water (10mM Ammonium Bicarbonate, pH 10) / Acetonitrile. The molecule will be neutral and retain well on C18.
Acidic Mode: Water (0.1% TFA) / Acetonitrile. The molecule will be ionized (
) and elute earlier, but peak shape is usually sharp.
Ticket #4: "How do I remove the TEA after the column?"
Diagnosis: Product contamination.
Triethylamine has a high boiling point (89°C) relative to some solvents and forms salts that don't rotovap easily.
The Toluene Azeotrope: Add toluene to your combined fractions and rotovap. Toluene helps co-distill the TEA. Repeat 2-3 times.
The High-Vac Trick: Dissolve the residue in a small amount of DCM, transfer to a vial, and dry under high vacuum (< 1 mbar) for 12 hours.
The HCl Wash (If product is stable): Dissolve combined fractions in EtOAc. Wash rapidly with saturated
(to remove acidic silica residue) or very dilute weak acid if the product is not acid-sensitive (risky for this specific amide). Stick to method 1 or 2 for safety.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Bis-Acylation Byproducts in 1,4-Diazepane Reactions
Ticket Type: Advanced Synthesis Guide / Troubleshooting
Audience: Medicinal Chemists, Process Chemists
Introduction: The Symmetry Trap
Researchers often encounter a "statistical wall" when attempting to mono-acylate or mono-protect 1,4-diazepane (homopiperazine). Because 1,4-diazepane possesses
symmetry, both secondary amines are chemically equivalent ().
Once the first acylation occurs, the remaining amine remains a secondary amine. unlike primary diamines where the steric/electronic environment changes drastically upon functionalization, the second nitrogen in 1,4-diazepane retains significant nucleophilicity (
). In many standard conditions, , leading to a statistical distribution where a 1:1 stoichiometric reaction yields ~50% mono-product, ~25% bis-product, and ~25% unreacted starting material.
This guide provides three field-proven strategies to break this symmetry and maximize mono-selectivity.
Module 1: The "Protonation Shield" Strategy (Recommended)
Mechanism: Electronic Deactivation via pH Control
Best For: Standard bench-scale synthesis (100 mg – 10 g).
This is the most robust method for minimizing bis-acylation. By introducing exactly one equivalent of acid, you create a statistical mixture where the dominant species is the mono-protonated diamine. The protonated ammonium site is non-nucleophilic, while the free amine reacts.
The Protocol
Reagents: 1,4-Diazepane, HCl (4M in Dioxane or aqueous), Boc-Anhydride (
Dissolution: Dissolve 1,4-diazepane (1.0 equiv) in Methanol (0.5 M concentration).
Selective Protonation: Cool to 0°C. Add HCl (1.0 equiv) dropwise.
Technical Note: Do not use excess acid. If you use 2.0 equiv, you deactivate both sites. 1.0 equiv ensures one site is "masked" by a proton.
Acylation: Add
(1.1 equiv) slowly over 30 minutes.
Basification: After TLC indicates consumption of the free amine, concentrate the solvent.
Workup: Redissolve in water. Adjust pH to >12 using NaOH (to deprotonate the unreacted amine and the mono-protected product).[1] Extract with DCM.[1][2]
Why This Works
The electrostatic repulsion between the protonated nitrogen and the incoming electrophile, combined with the statistical probability that a second protonation is less likely than the first acylation in buffered media, shifts the selectivity significantly toward the mono-product.
Module 2: The "Boron Mask" Strategy (Advanced)
Mechanism: Steric and Coordinate Deactivation
Best For: Complex acyl chlorides or valuable substrates where yield is critical.
For high-value synthesis, relying on protons is sometimes insufficient due to rapid proton exchange. Using a boron template locks one nitrogen into a coordinate covalent bond, rendering it inert to acylation.
Complexation: Dissolve 1,4-diazepane in dry THF. Add 9-BBN (1.0 equiv) solution in THF.
Observation: Stir for 1 hour. The bulky 9-BBN coordinates to one nitrogen.
Acylation: Add the Acyl Chloride (0.95 equiv) and mild base (e.g.,
).
Deprotection: Add Ethanolamine or dilute NaOH/
workup to break the Boron-Nitrogen complex.
Visualization of Pathways
Figure 1: Comparison of kinetic competition in standard acylation vs. the Boron Mask strategy. Note how the Boron route bypasses the competitive secondary reaction.
Module 3: Stoichiometric Control (The Flow/Dilution Method)
Mechanism: Statistical Probability
Best For: Large scale where reagents are cheap and column chromatography is acceptable.
If you cannot use acid or boron reagents, you must manipulate the kinetics via concentration.
High Dilution: Run the reaction at 0.05 M or lower.
Excess Amine: Use 5.0 to 10.0 equivalents of 1,4-diazepane.
Reverse Addition: Add the electrophile (dissolved in solvent) dropwise to the rapidly stirring amine solution.
Data: Yield vs. Equivalents
Method
Equivalents of Diazepane
Mono-Yield (Isolated)
Bis-Byproduct
Standard (1:1)
1.0
~45%
~25%
Excess (5:1)
5.0
~75%
<5%
| Excess (10:1) | 10.0 | ~88% | <2% |
Note: The challenge with this method is removing the 9 equivalents of unreacted diazepane. Distillation is required.
Troubleshooting & FAQ
Ticket #104: "I tried the HCl method (Module 1), but my yield is 0%."
Diagnosis: You likely over-acidified. If the pH drops too low, both nitrogens become protonated ammonium salts, which are non-nucleophilic.
Resolution: Ensure you are using exactly 1.0 equivalent of HCl relative to the diazepane. Verify the titer of your HCl source. Alternatively, use a weaker acid source like
in Methanol, which generates HCl in situ in a controlled manner [1].
Ticket #105: "I am seeing bis-acylation even with dropwise addition."
Diagnosis: Localized high concentration. Even if you add dropwise, if the stirring is inefficient, the spot where the drop hits has a high concentration of electrophile.
Resolution: Increase stirring speed to maximum (vortex). Dilute your acylating agent in 10 volumes of solvent before adding it to the reaction.
Ticket #106: "Can I use this for unsymmetrical diamines?"
Diagnosis: N/A.
Resolution: Yes, but selectivity will be governed by the inherent nucleophilicity differences (primary vs. secondary) or pKa differences. The 9-BBN method (Module 2) is particularly effective for differentiating between primary and secondary amines [2].
References
General Method for Selective Mono-Boc Protection of Diamines.
Source:Journal of the Mexican Chemical Society (via SciELO).
Context: Describes the use of TMSCl or SOCl2 to generate anhydrous HCl in situ for mono-protection.
Technical Support Center: Crystallization of 1-(1,4-Diazepan-1-yl)-2-phenylethanone
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(1,4-Diazepan-1-yl)-2-phenylethanone. As a crucial step in pu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(1,4-Diazepan-1-yl)-2-phenylethanone. As a crucial step in purification and formulation, achieving a robust and reproducible crystallization process is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Crystallization
This section addresses specific issues that may arise during the crystallization of 1-(1,4-Diazepan-1-yl)-2-phenylethanone. The solutions provided are based on a systematic approach to problem-solving in crystallization process development.
Issue 1: The compound "oils out" and does not form crystals.
Q: I've dissolved my 1-(1,4-Diazepan-1-yl)-2-phenylethanone in a hot solvent, but upon cooling, it separates as an oil instead of forming solid crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to the formation of a supersaturated liquid phase instead of a solid crystalline phase.[2] This is a common problem, particularly with compounds that have relatively low melting points or when a solvent is a very good solvent for the compound.
Causality and Solution Strategy:
The primary goal is to ensure that the solution becomes supersaturated at a temperature below the compound's melting point. Here are several strategies to achieve this:
Slower Cooling: Rapid cooling can shock the system, favoring the formation of a liquid phase. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature using an ice bath. This provides more time for nucleation and ordered crystal growth.
Solvent System Modification:
Increase Solvent Volume: You may be using the absolute minimum amount of hot solvent, leading to a very high concentration upon cooling. Try adding a small amount of additional solvent to the hot solution.[2] This will lower the saturation temperature.
Introduce an Anti-Solvent: An anti-solvent (or co-solvent) is a solvent in which your compound is poorly soluble but is miscible with your primary solvent.[3] After dissolving the compound in a minimal amount of a "good" hot solvent, slowly add the anti-solvent dropwise to the hot solution until it just starts to become cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly. This technique, known as anti-solvent crystallization, can effectively induce crystallization.[3][4] For a compound like 1-(1,4-Diazepan-1-yl)-2-phenylethanone, which has both polar (diazepane ring, ketone) and non-polar (phenyl group) features, a combination of polar and non-polar solvents might be effective.
Seeding: If you have a small amount of the pure crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can provide a template for crystal growth and bypass the kinetic barrier to nucleation.[2]
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that can serve as nucleation sites.[2]
Dissolve the crude 1-(1,4-Diazepan-1-yl)-2-phenylethanone in a minimal amount of a suitable hot solvent (e.g., isopropanol, acetone).
While the solution is still hot, add a miscible anti-solvent (e.g., water, hexane) dropwise until you observe persistent cloudiness.
Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.
Cover the flask and allow it to cool slowly to room temperature.
If no crystals form, place the flask in an ice bath.
Collect the crystals by filtration.
Issue 2: No crystals form, even after extended cooling.
Q: My solution of 1-(1,4-Diazepan-1-yl)-2-phenylethanone remains clear even after cooling in an ice bath for a significant amount of time. What should I do?
A: This situation indicates that the solution is not supersaturated at the lower temperature. The most likely cause is using too much solvent during the initial dissolution step.[5]
Causality and Solution Strategy:
To induce crystallization, you need to increase the solute concentration to the point of supersaturation.
Solvent Evaporation: Gently heat the solution to evaporate a portion of the solvent.[6] Be careful not to evaporate too much, as this can lead to rapid precipitation and impurity inclusion.[2] After reducing the volume, allow the solution to cool slowly again.
Induce Nucleation:
Seeding: As mentioned previously, adding a seed crystal is a highly effective method to initiate crystallization.[2]
Scratching: Scratching the inner surface of the flask can also promote nucleation.[2]
Re-evaluate Your Solvent Choice: It's possible the chosen solvent is too good at dissolving your compound, even at low temperatures. A suitable crystallization solvent should exhibit high solubility at elevated temperatures and low solubility at cooler temperatures.[7] You may need to screen for a different solvent or solvent system.
Issue 3: The crystallization happens too quickly, resulting in a fine powder.
Q: As soon as I remove my flask from the heat, a large amount of fine powder crashes out of the solution. Is this a problem?
A: Yes, rapid precipitation is generally undesirable as it can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[2][8] The goal is to grow well-formed crystals slowly, which allows for the selective incorporation of the desired molecule into the crystal lattice.[5] An ideal crystallization process should see the first crystals appearing after about 5 minutes of cooling, with continued growth over 20 minutes or more.[2]
Causality and Solution Strategy:
Rapid crystallization is a sign of excessive supersaturation upon cooling.
Increase Solvent Volume: The most straightforward solution is to reheat the mixture and add more of the hot solvent to decrease the concentration.[2] This will lower the degree of supersaturation at any given temperature, promoting slower crystal growth.
Slower Cooling Rate: Insulate the flask to slow down the rate of cooling. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool.
Agitation Control: In some cases, excessive agitation can promote rapid nucleation. While gentle stirring can be beneficial, vigorous agitation might need to be avoided during the initial cooling phase.[9]
Issue 4: The final yield is very low.
Q: After filtration and drying, I've recovered only a small fraction of my starting material. What could have gone wrong?
A: A low yield can be attributed to several factors throughout the crystallization process.[2]
Causality and Solution Strategy:
Excessive Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even at low temperatures.[5] To check for this, you can try to evaporate some of the solvent from the filtrate to see if more product crystallizes out.
Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem. To prevent this, ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent.
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for washing.
Inappropriate Solvent Choice: The solubility of your compound in the chosen solvent at low temperatures may be higher than anticipated. Re-evaluating the solvent system is recommended.
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallizing 1-(1,4-Diazepan-1-yl)-2-phenylethanone?
A1: The ideal solvent for crystallization should have the following characteristics:[7]
The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[7]
The solvent should not react with the compound.[7]
The solvent should be volatile enough to be easily removed from the crystals.[7]
Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[10]
A systematic approach to solvent selection involves screening a range of solvents with varying polarities.[11] For 1-(1,4-Diazepan-1-yl)-2-phenylethanone, consider solvents such as ethanol, isopropanol, acetone, ethyl acetate, and toluene, or mixtures of these.[12]
Solvent Screening Protocol:
Place a small amount of your compound in several test tubes.
Add a small amount of a different solvent to each test tube at room temperature. Observe the solubility.
If the compound is insoluble at room temperature, heat the test tube and observe the solubility.
If the compound dissolves when hot, allow it to cool to see if crystals form.
Solvent Polarity
Example Solvents
Potential for 1-(1,4-Diazepan-1-yl)-2-phenylethanone
Polar Protic
Water, Ethanol, Methanol
The diazepane moiety suggests some solubility. Ethanol is a common choice for similar compounds.[10]
Polar Aprotic
Acetone, Acetonitrile, Ethyl Acetate
The ketone and amide-like structure may allow for good solubility.
Non-Polar
Toluene, Hexane, Diethyl Ether
The phenyl group provides non-polar character. These may be useful as anti-solvents.
Q2: What is polymorphism and should I be concerned about it for 1-(1,4-Diazepan-1-yl)-2-phenylethanone?
A2: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[13] Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability.[13] In the context of drug development, controlling polymorphism is critical as it can impact the bioavailability and shelf-life of the final product.[13]
For a compound like 1-(1,4-Diazepan-1-yl)-2-phenylethanone, which has rotational bonds and hydrogen bonding capabilities, the potential for polymorphism exists. Different crystallization conditions (e.g., solvent, cooling rate) can lead to the formation of different polymorphs.[14] It is advisable to characterize the crystalline solid using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the desired polymorphic form.
Q3: Can I use a mixture of solvents for crystallization?
A3: Yes, using a solvent pair is a very common and effective technique, especially when no single solvent meets all the criteria for a good crystallization solvent.[15] The process involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which it is much less soluble, until the solution is saturated.[15] This method provides fine control over the supersaturation of the solution. Common solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[15]
III. Visualizing the Crystallization Workflow
The following diagram illustrates a typical workflow for troubleshooting crystallization issues.
Technical Support Center: Purification Strategies for Crude Reaction Mixtures Containing 1,4-Diazepane
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 1,4-diazepane from their crude reaction mixtures. This re...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 1,4-diazepane from their crude reaction mixtures. This resource provides in-depth, field-proven troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to select and execute the most effective purification strategy for your specific application.
The Challenge with 1,4-Diazepane
1,4-Diazepane is a valuable building block in medicinal chemistry and materials science due to its unique seven-membered ring structure containing two nitrogen atoms. However, its high polarity, water solubility, and high boiling point (172-174 °C) make its removal from reaction mixtures a significant purification hurdle, often leading to product contamination and difficulties in downstream processing. This guide is designed to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: Why is my aqueous work-up failing to remove 1,4-diazepane?
A: 1,4-Diazepane exhibits high water solubility due to the presence of two amine functionalities capable of hydrogen bonding. Standard extractions with immiscible organic solvents are often inefficient because the diazepane will partition favorably into the aqueous phase along with any polar impurities. Furthermore, if the aqueous phase is acidic, the diazepane will be protonated, forming a salt and becoming even more water-soluble.
Q2: I've tried a silica gel column, but the 1,4-diazepane is smearing and co-eluting with my product. What's happening?
A: The basic nature of the amine groups in 1,4-diazepane leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in significant tailing and poor separation. The high polarity of 1,4-diazepane also necessitates the use of highly polar eluent systems, which may not be suitable for the desired product, causing it to co-elute.
Q3: Is distillation a viable option for removing 1,4-diazepane?
A: While 1,4-diazepane has a defined boiling point, its high value makes vacuum distillation the only feasible approach. This method is generally only suitable if your product is non-volatile and thermally stable under the required conditions. For many complex organic molecules, the required temperatures can lead to degradation.
Troubleshooting Guide: Optimizing Your Purification Strategy
This section provides a decision-making framework and detailed protocols for effectively removing 1,4-diazepane from your crude reaction mixture.
Strategy 1: Acid-Base Extraction
This is often the first line of defense and relies on chemically modifying the 1,4-diazepane to alter its solubility.
Principle: By washing the organic layer with an acidic aqueous solution, the basic 1,4-diazepane is protonated to form a water-soluble salt, which is then extracted into the aqueous phase. Subsequent basification of the combined aqueous layers can recover the 1,4-diazepane if needed.
When to Use: This method is ideal when your desired product is not basic and is stable to acidic conditions.
Step-by-Step Protocol:
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Transfer the solution to a separatory funnel.
Wash the organic layer with 1 M hydrochloric acid (HCl) or another suitable acid. The number of washes will depend on the amount of 1,4-diazepane present.
Monitor the removal of 1,4-diazepane from the organic layer using an appropriate analytical technique (e.g., TLC, LC-MS).
Combine the aqueous layers.
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the purified product.
Troubleshooting:
Emulsion formation: If an emulsion forms, adding brine can help to break it.
Product is acid-sensitive: If your product is not stable to acid, this method should be avoided.
Strategy 2: Scavenger Resins
Scavenger resins are solid-supported reagents that react with and bind to specific functional groups, allowing for their removal by simple filtration.
Principle: Polymer-bound isocyanates or sulfonyl chlorides are highly effective for scavenging primary and secondary amines like 1,4-diazepane. The resin reacts with the amine, and the resulting bound urea or sulfonamide can be easily filtered off.
When to Use: This is an excellent method when your product is not an amine and you desire a clean, straightforward work-up. It is particularly useful for parallel synthesis and library purification.
Step-by-Step Protocol:
Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).
Add the scavenger resin (typically 2-4 equivalents relative to the excess 1,4-diazepane).
Stir the mixture at room temperature. Reaction times can vary from a few hours to overnight.
Monitor the reaction for the disappearance of 1,4-diazepane by TLC or LC-MS.
Once the scavenging is complete, filter the mixture to remove the resin.
Wash the resin with the reaction solvent.
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Data Presentation: Comparison of Common Scavenger Resins
Scavenger Resin Type
Functional Group
Target
Advantages
Disadvantages
Isocyanate Resin
-N=C=O
Primary & Secondary Amines
High reactivity, clean work-up
Moisture sensitive, can react with other nucleophiles
Sulfonyl Chloride Resin
-SO₂Cl
Primary & Secondary Amines
High reactivity, stable
Can be less selective than isocyanate resins
Strategy 3: Modified Chromatography
If chromatography is unavoidable, several modifications can improve the separation of basic compounds like 1,4-diazepane.
Principle: By neutralizing the acidic silanol groups on the silica surface, the strong interaction with the basic 1,4-diazepane is minimized, leading to improved peak shape and better separation.
When to Use: When other methods are not suitable or when high purity is required and your product has a significantly different polarity from 1,4-diazepane.
Step-by-Step Protocol (Amine-Treated Silica):
Prepare a slurry of silica gel in your chosen eluent system.
Add a small amount of a volatile amine, such as triethylamine (typically 0.1-1% v/v), to the slurry.
Pack the column with the amine-treated silica slurry.
Equilibrate the column with the eluent containing the same concentration of triethylamine.
Load your crude sample and elute as you would with a standard silica gel column.
Alternative Chromatographic Media:
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
Reverse-phase chromatography (C18): This can be effective if your product is sufficiently non-polar to be retained on the column while the polar 1,4-diazepane elutes quickly.
Visualizing the Workflow
A clear understanding of the decision-making process is crucial for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Concluding Remarks
The successful removal of unreacted 1,4-diazepane is achievable with a systematic approach. By understanding the chemical properties of both your target molecule and the excess reagent, you can select the most appropriate and efficient purification strategy. This guide provides a foundation for troubleshooting and optimizing your experimental work-up, ultimately leading to higher purity compounds and more reliable research outcomes.
Optimization
Technical Support Center: Resolving Phase Separation Issues in Diazepane Derivative Extractions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with diazepane derivatives. This resource is designed to provide expert-backed, actionable solutions to one o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with diazepane derivatives. This resource is designed to provide expert-backed, actionable solutions to one of the most common and frustrating challenges in the synthesis and purification of these compounds: phase separation issues during liquid-liquid extraction. Poor phase separation, often manifesting as persistent emulsions, can lead to significant product loss, reduced purity, and time-consuming workarounds.
This guide is structured to help you quickly diagnose the root cause of your extraction problems and implement effective, scientifically-sound solutions.
Troubleshooting Guide: Common Scenarios and Step-by-Step Solutions
This section addresses specific, frequently encountered problems in a question-and-answer format.
Question 1: I've just completed my reaction workup, and after adding the organic and aqueous layers to my separatory funnel, a thick, milky emulsion has formed at the interface. How can I break this emulsion and salvage my product?
Answer: The formation of an emulsion is a common issue when surfactant-like impurities are present in the reaction mixture.[1] These molecules can stabilize the droplets of one immiscible liquid within another.[2] Here is a systematic approach to breaking the emulsion:
Step 1: Patience and Gentle Agitation
The simplest first step is to allow the separatory funnel to sit undisturbed for up to an hour.[3][4] Sometimes, the emulsion will break on its own. Gentle tapping or swirling of the funnel can also encourage the droplets to coalesce.[3][4]
Step 2: The "Salting Out" Method
If the emulsion persists, the addition of a saturated aqueous solution of sodium chloride (brine) is a highly effective technique.[1][2][5]
Mechanism: The salt increases the ionic strength of the aqueous phase, which in turn reduces the solubility of the organic compounds in the aqueous layer and disrupts the forces stabilizing the emulsion.[5][6] This forces the separation of the surfactant-like molecules into one of the phases, allowing the emulsion to break.[2]
Protocol:
Prepare a saturated solution of NaCl in water.
Add the brine to the separatory funnel in small portions.
Gently swirl the funnel after each addition and allow it to sit. You should observe the emulsion begin to dissipate.
Step 3: pH Adjustment
For diazepane derivatives, which are basic compounds, adjusting the pH of the aqueous layer can significantly impact their solubility and help break the emulsion.[7]
Mechanism: Diazepanes are typically extracted under basic conditions to ensure they are in their neutral, organic-soluble form. If the emulsion is stabilized by acidic impurities, increasing the pH can help to deprotonate these impurities, altering their solubility and breaking the emulsion.
Protocol:
Carefully add a dilute solution of a base, such as 2M NaOH, dropwise to the separatory funnel.
Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 9-10.[8]
Gently swirl and allow the layers to separate.
Step 4: Physical Disruption
If chemical methods are not fully effective, physical methods can be employed.
Filtration: Passing the entire mixture through a plug of glass wool or Celite® can physically disrupt the emulsion.[2][9]
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the separation of the layers.[3][4]
Question 2: My layers have separated, but the interface is cloudy and poorly defined, making it difficult to perform a clean separation. What can I do to sharpen the interface?
Answer: A cloudy interface often indicates the presence of finely dispersed micro-droplets that have not fully coalesced.
Step 1: Allow for More Settling Time
As with a full emulsion, giving the mixture more time to settle can resolve the issue.[10]
Step 2: Temperature Modification
Gently warming the separatory funnel in a warm water bath can sometimes help.
Mechanism: Increasing the temperature can decrease the viscosity of the liquids and increase the kinetic energy of the droplets, promoting coalescence.[6][11] However, be cautious not to heat excessively, as this could degrade your product or cause pressure buildup from volatile solvents.[6]
Step 3: Solvent Addition
Adding a small amount of a different, miscible organic solvent can alter the properties of the organic phase and improve separation.[1][2]
Mechanism: This changes the overall polarity and density of the organic layer, which can help to break up the micro-emulsion at the interface.[1]
Protocol:
Add a small volume (a few milliliters) of a solvent like methanol or ethanol to the separatory funnel.
Gently swirl and observe if the interface becomes clearer.
Question 3: I am consistently getting emulsions when I perform extractions on my diazepane derivative synthesis. How can I prevent them from forming in the first place?
Answer: Prevention is always the best strategy.[2] If you are repeatedly encountering emulsions, consider the following preventative measures:
Step 1: Modify Your Agitation Technique
Vigorous shaking is a common cause of emulsion formation.[1]
Recommendation: Instead of shaking, gently invert the separatory funnel several times to allow the phases to mix without excessive agitation. This still provides sufficient surface area for extraction to occur.
Step 2: Pre-treatment of the Reaction Mixture
Before extraction, you can take steps to remove potential emulsion-causing impurities.
Filtration: If your reaction mixture contains fine particulates, filtering it before adding it to the separatory funnel can be beneficial.
Solvent Evaporation: Evaporate the reaction solvent before workup and then redissolve the residue in the extraction solvent.[9]
Step 3: Proactive "Salting Out"
Add saturated brine to the aqueous solution before adding the organic solvent.[3][4] This increases the initial ionic strength of the aqueous phase, making emulsion formation less likely.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of emulsion formation during the extraction of diazepane derivatives?
A1: Emulsions are primarily caused by the presence of substances that act as surfactants, which can be impurities from the reaction, degradation products, or even the diazepane derivative itself under certain pH conditions.[1][12] These substances reduce the interfacial tension between the aqueous and organic phases, allowing for the formation of a stable mixture of droplets.[10]
Q2: How does pH affect the extraction of diazepane derivatives?
A2: Diazepane derivatives are basic compounds. To ensure they are in their neutral, more organic-soluble form, the extraction is typically carried out from an aqueous solution with a basic pH.[8] If the aqueous phase is acidic, the diazepane will be protonated, forming a salt that is more soluble in the aqueous layer, leading to poor extraction efficiency.[7] The optimal pH for the extraction of many benzodiazepines has been found to be around 8.5.[13]
Q3: Can the choice of organic solvent influence phase separation?
A3: Absolutely. The properties of the organic solvent, such as its density, viscosity, and interfacial tension with water, play a crucial role in phase separation. A larger density difference between the two phases will lead to a more rapid and cleaner separation. Solvents with higher interfacial tension are less likely to form stable emulsions.
Q4: Are there any alternatives to liquid-liquid extraction to avoid these issues?
A4: Yes, solid-phase extraction (SPE) is an excellent alternative that avoids the problem of emulsion formation altogether.[2] In SPE, the sample is passed through a solid sorbent that retains the analyte of interest, which is then eluted with a suitable solvent.[14] This technique can offer cleaner extracts and higher recoveries for diazepane derivatives.[15]
Visualizing the Troubleshooting Process
To aid in decision-making when encountering phase separation issues, the following workflow diagram illustrates a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for phase separation issues.
Quantitative Data Summary
The following table provides a quick reference for the properties of common extraction solvents.
Solvent
Density (g/mL)
Boiling Point (°C)
Polarity Index
Dichloromethane
1.33
39.6
3.1
Ethyl Acetate
0.902
77.1
4.4
Diethyl Ether
0.713
34.6
2.8
Methyl tert-butyl ether (MTBE)
0.740
55.2
2.5
Toluene
0.867
110.6
2.4
Data sourced from publicly available chemical property databases.
Experimental Protocols
Protocol 1: Emulsion Breaking via Salting Out
Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl). This can be done by adding NaCl to water with stirring until no more salt dissolves.
Addition: Carefully open the separatory funnel and add the saturated NaCl solution in small portions (e.g., 5-10% of the total volume).
Mixing: After each addition, gently swirl the separatory funnel. Avoid vigorous shaking to prevent the emulsion from reforming.
Observation: Allow the funnel to stand and observe the separation of the layers. The emulsion should begin to break, and the interface should become more defined.
Repeat if Necessary: If the emulsion is not completely broken, add another portion of the saturated NaCl solution and repeat the process.
Protocol 2: Prevention of Emulsion Formation
Initial Setup: To the aqueous solution containing your diazepane derivative, add saturated NaCl solution to increase its ionic strength before introducing the organic solvent.
Solvent Addition: Add the desired organic extraction solvent to the separatory funnel.
Gentle Mixing: Instead of shaking vigorously, gently invert the separatory funnel 10-15 times. This allows for sufficient mixing for extraction to occur while minimizing the risk of emulsion formation.
Phase Separation: Allow the layers to separate. Due to the pre-treatment and gentle mixing, a clean and rapid separation should be observed.
References
Enhancing Extractions by Salting Out. (2023, August 1). LCGC International. [Link]
Tackling emulsions just got easier. (2023, January 17). Biotage. [Link]
The effect of interfacial tension on the rate of mass transfer in ternary liquid-liquid extraction. (n.d.). Virginia Tech. [Link]
What is the Effect of Temperature and pH on Extraction? (n.d.). Unacademy. [Link]
Liquid-Liquid Extraction. (n.d.). Chemical Engineering Separations: A Handbook for Students. [Link]
Evaluation of pH on the extraction efficiency of benzodiazepines with... (n.d.). ResearchGate. [Link]
Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. (2024, February 27). MDPI. [Link]
Preparation of diazepam. (n.d.).
Extraction of Benzodiazepines from Whole Blood Using ISOLUTE® SLE+ Prior to GC/MS Analysis. (n.d.). Biotage. [Link]
How Can We Improve Our Liquid-Liquid Extraction Processes? (2025, January 21). SCION Instruments. [Link]
Solid-phase extraction of 1,4-benzodiazepines from biological fluids. (1993). PubMed. [Link]
Liquid-Liquid Extraction Correlation of H.T.U. with Interfacial Tension. (n.d.). ACS Publications. [Link]
Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. (2025, November 5). ResearchGate. [Link]
Common Problems In Solvent Extraction Systems. (2024, September 18). Zhengzhou Tiei Extraction Technology Co., Ltd. [Link]
Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). JOCPR. [Link]
Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2025, November 28). MDPI. [Link]
Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. (2014, July 31). Pharmaceutical Outsourcing. [Link]
Interfacial tension and mechanism of liquid–liquid phase separation in aqueous media. (n.d.). Springer. [Link]
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]
What are some common mistakes when doing liquid-liquid extraction labs? (2019, May 17). Reddit. [Link]
Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). ResearchGate. [Link]
LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. [Link]
Liquid-Liquid extraction problems and solutions. (2021, November 9). YouTube. [Link]
Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. (2024, February 27). PMC. [Link]
Why All Pharmaceuticals impurities cannot be Synthesized? Reasons and solutions. (2026, January 29). Pharmaeli. [Link]
Impurities in Pharmaceutical Substances. (n.d.). International Journal of Science and Research (IJSR). [Link]
Technical Support Center: Optimizing Reaction Temperature for Phenylethanone Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing a critical parameter in palladium-cata...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing a critical parameter in palladium-catalyzed cross-coupling reactions involving phenylethanone (acetophenone) derivatives: reaction temperature . Moving beyond simple protocols, this document explains the causality behind temperature-related phenomena, offering a robust framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in phenylethanone coupling reactions?
Temperature is arguably the most influential parameter in these reactions as it directly governs the kinetics of multiple competing processes within the catalytic cycle. Every elementary step—oxidative addition, transmetalation, and reductive elimination—has its own temperature-dependent rate constant.[1][2]
Insufficient Temperature: At low temperatures, the system may lack the necessary activation energy to initiate the catalytic cycle, particularly the oxidative addition of the aryl halide to the Pd(0) center.[3] This results in sluggish or stalled reactions.
Excessive Temperature: High temperatures can accelerate desired reaction rates but often disproportionately increase the rates of undesirable side reactions. These include catalyst decomposition (e.g., phosphine ligand degradation, palladium nanoparticle aggregation), homo-coupling of starting materials, and decomposition of thermally sensitive substrates or products.[3][4][5]
Therefore, the "optimal" temperature is a carefully determined balance point that maximizes the rate of the desired cross-coupling pathway while minimizing the rates of competing decomposition and side-reaction pathways.
Q2: What is the relationship between temperature, reaction time, and product distribution? This is often referred to as kinetic vs. thermodynamic control.
This is a fundamental concept in reaction optimization. The product distribution can be governed by either the relative rates of formation (kinetic control) or the relative stability of the products (thermodynamic control).[6][7][8]
Kinetic Control: Favored at lower temperatures and shorter reaction times.[7] The major product is the one that forms the fastest, meaning it has the lowest activation energy barrier, even if it is not the most stable product possible.[6][9]
Thermodynamic Control: Favored at higher temperatures and longer reaction times.[7][8] Sufficient energy is available to overcome the activation barriers for both product formation and the reverse reactions. This allows the reaction mixture to equilibrate, and the final product ratio is determined by the relative thermodynamic stabilities of the products.[9]
In phenylethanone couplings, unwanted side products (e.g., isomers from β-hydride elimination in Heck reactions) might be the kinetic product.[5] By increasing the temperature, you might allow the system to reach equilibrium, favoring the more stable, desired thermodynamic product. Conversely, if your desired product is thermally unstable, higher temperatures could lead to its decomposition, making a kinetically controlled regime at a lower temperature preferable.
Q3: How does the choice of catalyst, ligand, and substrate influence the optimal temperature?
The components of your reaction create a unique energetic landscape, directly impacting the required temperature.
Catalyst/Ligand: The thermal stability of the palladium-ligand complex is paramount.[4][10] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) often form more robust complexes that are stable at higher temperatures.[11][12] This stability allows reactions to be run hotter, which is often necessary for activating less reactive substrates like aryl chlorides.
Substrates (Aryl Halide): The reactivity of the C-X bond in the aryl halide partner is a major factor. The general reactivity trend is I > Br > OTf > Cl.[13] Coupling reactions involving aryl iodides can often be performed at or near room temperature, while the stronger C-Cl bond of an aryl chloride typically requires significantly higher temperatures to facilitate the rate-limiting oxidative addition step.[13][14]
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during phenylethanone coupling reactions and provides systematic, temperature-focused solutions.
Problem 1: Low or No Product Yield with Starting Material Unconsumed
This is a classic symptom of insufficient reaction kinetics, often directly tied to temperature.
Primary Cause: The reaction temperature is too low to overcome the activation energy of a key step in the catalytic cycle, most commonly the oxidative addition of the phenylethanone halide.[3]
Troubleshooting Protocol:
Verify Reagent Integrity: Before adjusting temperature, confirm that the catalyst, ligands, base, and solvents are pure and active. Palladium(II) precatalysts require in-situ reduction, and inefficient reduction can mimic a temperature problem.[3] Phosphine ligands are susceptible to oxidation.[3]
Systematic Temperature Increase: Increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments).[15] Monitor the reaction progress at each new setpoint. For many Suzuki and Heck reactions, temperatures in the range of 80-120 °C are common.[4][5]
Perform a Temperature Screening Experiment: If resources permit, a parallel screen is the most efficient method.
Experimental Protocol: Parallel Temperature Screening
Prepare a master mix of all common reagents (phenylethanone derivative, coupling partner, solvent, base, and catalyst/ligand) to ensure consistency.
Aliquot the master mix into several reaction vessels (e.g., microwave vials, sealed tubes).
Place each vessel in a separate well of a temperature-controlled heating block or run sequential experiments on a automated synthesis platform.
Set each position to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
Run the reactions for a fixed period (e.g., 12 hours) and then analyze the outcome of each by LC-MS or GC-MS to determine conversion and yield.
Data Presentation: Example Temperature Screening Data
Entry
Temperature (°C)
Conversion (%)
Desired Product Yield (%)
1
60
5
3
2
80
65
62
3
100
98
95
4
120
99
85 (decomposition noted)
Problem 2: Significant Side Product Formation (e.g., Homo-coupling, Decomposition)
This issue indicates that while the temperature is high enough for reaction, it is promoting undesired pathways.
Primary Causes:
Homo-coupling: Often caused by the presence of oxygen, which facilitates the oxidative coupling of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions).[3][16] Higher temperatures can exacerbate this issue.
Decomposition: The reaction temperature exceeds the thermal stability of the catalyst, a reagent, or the desired product.[5] This is common in Heck reactions where higher temperatures can cause catalyst decomposition.[5]
Reductive Dehalogenation: The phenylethanone halide is converted to unsubstituted phenylethanone. This can be promoted by certain bases or solvents, especially at elevated temperatures.[3]
Troubleshooting Workflow:
The following diagram illustrates a decision-making process for troubleshooting side product formation.
Caption: Troubleshooting workflow for temperature-related side reactions.
Problem 3: Catalyst Deactivation and Inconsistent Results
Your reaction works initially but then stalls, or results are not reproducible. This often points to catalyst instability under the reaction conditions.
Primary Cause: Thermal decomposition of the palladium-ligand complex. Many palladium catalysts, especially those with simple phosphine ligands, have limited thermal stability and will degrade over time at elevated temperatures, leading to the precipitation of inactive palladium black.[4][5]
Troubleshooting Protocol:
Visual Inspection: After the reaction, look for the formation of a black precipitate (palladium black), a clear sign of catalyst decomposition.
Operate Within Known Stability Ranges: Consult literature for the recommended operating temperatures for your specific catalyst system.
Switch to a More Robust Catalyst System: If high temperatures are necessary for your substrates, a more stable catalyst is required. Palladacycles and complexes with bulky, electron-donating ligands (e.g., SPhos, XPhos) or NHC ligands are designed for higher thermal stability.
Consider a "Flow Chemistry" Approach: For reactions that require high temperatures but have catalysts with limited stability, a continuous flow reactor can be beneficial. This approach minimizes the residence time of the catalyst at high temperature, improving overall productivity before deactivation occurs.[17]
Data Presentation: Typical Temperature Stability of Common Ligand Classes
Ligand Class
Example Ligands
Typical Max Operating Temp. (°C)
Notes
Simple Triarylphosphines
PPh₃, P(o-tol)₃
80 - 100
Prone to P-C bond cleavage at higher temperatures.[5]
Bulky Biarylphosphines
XPhos, SPhos, RuPhos
100 - 140
Enhanced stability from steric bulk promotes reductive elimination.[11][18]
N-Heterocyclic Carbenes (NHCs)
IPr, IMes
> 140
Very strong Pd-C bond leads to high thermal and oxidative stability.[19]
References
Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., ... & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429-434. [Link]
Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. qualitas1998.net. [Link]
Kozlov, D., Shklovskaya, N., & Zaikovskii, V. (2020). Synthesis and Thermal Stability of Palladium Nanoparticles Supported on γ-Αl2O3. ResearchGate. [Link]
Aziz, J., & D’Souza, D. M. (2013). Palladium (II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1568-1576. [Link]
Singh, S., & Sharma, A. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1477. [Link]
Boubakri, L., Mansour, L., Harrath, A. H., Özdemir, I., Yaşar, S., & Hamdi, N. (2018). N-Heterocyclic carbene-Pd (II)-PPh3 complexes as a new highly efficient catalyst system for the Sonogashira cross-coupling reaction: Synthesis, characterization and biological activities. Journal of Coordination Chemistry, 71(16-18), 2538-2550. [Link]
McMullen, J. P., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 463-470. [Link]
Reddit user discussion. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
Dutta, B., & Das, S. (2016). Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. [Link]
Journal of Chemical and Pharmaceutical Research. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]
Le, T. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
Al-Masum, M., & Kumaraswamy, G. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(14), 5673-5677. [Link]
Dalal Institute. (2023). Kinetic and Thermodynamic Control. Dalal Institute. [Link]
University of Pittsburgh. Oxidative Addition. Wipf Group. [Link]
Anufriev, S. A., & Belyaev, A. N. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Molecules, 28(6), 2608. [Link]
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
Ashenhurst, J. (2012). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). Master Organic Chemistry. [Link]
Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group. [Link]
ResearchGate. (2021). Effect of temperatures on the Heck reactions. ResearchGate. [Link]
ResearchGate. (2020). Effect of temperature on the reductive elimination of complex 3 a in ClCH2CH2Cl. ResearchGate. [Link]
Technical Support Center: Hygroscopicity Management for 1-(1,4-Diazepan-1-yl)-2-phenylethanone Salts
Critical Alert: The "Diazepane Wobble" Why are you seeing this issue? If your 1-(1,4-Diazepan-1-yl)-2-phenylethanone salt is turning into a deliquescent gum on the benchtop, you are fighting two intrinsic molecular behav...
Author: BenchChem Technical Support Team. Date: February 2026
Critical Alert: The "Diazepane Wobble"
Why are you seeing this issue?
If your 1-(1,4-Diazepan-1-yl)-2-phenylethanone salt is turning into a deliquescent gum on the benchtop, you are fighting two intrinsic molecular behaviors:
Conformational Flexibility: The 1,4-diazepane (homopiperazine) ring is a 7-membered ring.[1][2] Unlike the rigid 6-membered piperazine, diazepane constantly fluctuates between chair and twist-boat conformations.[1][2] In the crystal lattice, this "wobble" creates high-energy voids that atmospheric water molecules aggressively fill to stabilize the structure.
Unbalanced H-Bonding: The N4-nitrogen is a strong hydrogen bond acceptor/donor (secondary amine, pKa ~9.5), while the N1-amide is neutral.[1][2] If your counter-ion does not fully satisfy the H-bonding potential of the N4 position, water will act as the bridge, leading to hydrate formation or deliquescence.
Troubleshooting Guide (FAQ)
Q1: I used HCl to make the salt, but it absorbs water at >40% RH. Why?
A: Hydrochloride salts of diazepanes are notorious for forming channel hydrates . The chloride ion is spherical and small; it often cannot "lock" the flexible 7-membered rings into a tight packing arrangement.[2]
Diagnosis: The crystal lattice likely has channels along the b-axis where water diffuses freely.[2]
Immediate Fix: Switch to a counter-ion with multiple H-bond donors/acceptors (like Fumarate or Succinate) or a bulky lipophilic anion (like Tosylate or Napadisylate) to block these channels.[1][2]
Q2: My DSC shows a broad endotherm at 80°C. Is this the melting point?
A: Likely not. This is usually the dehydration endotherm .
Test: Run a TGA (Thermogravimetric Analysis). If you see a step-loss of ~3-5% weight at that temperature, you have isolated a hydrate, not an anhydrate.[1][2]
Action: If a hydrate is unacceptable, you must recrystallize from an anhydrous solvent system (e.g., Isopropanol/Isopropyl Acetate) and dry under vacuum at 50°C.
Q3: Which counter-ion is statistically best for this specific pharmacophore?
A: Based on the Stahl & Wermuth principles for secondary amines attached to lipophilic chains:
Fumarate (2:1 or 1:1): Excellent for cross-linking diazepane rings via hydrogen bonding.
Oxalate: Often yields the highest melting point (high lattice energy) but consider toxicity concerns for early development.
Maleate: Good for crystallinity, but watch for Michael addition degradation if excess heat is used.
Experimental Protocol: Salt Screening & Stabilization
Objective: Isolate a non-hygroscopic crystalline salt (Target: <1% weight gain at 80% RH).
Phase A: Counter-ion Selection (The "Goldilocks" Zone)
The pKa of the N4-amine is approximately 9.[2]5. You need an acid with pKa < 7.5 to ensure proton transfer (
).
Acid Candidate
pKa (approx)
Risk Profile
Recommendation
Hydrochloric Acid
-6.0
High (Channel Hydrates)
Avoid unless lyophilized
Fumaric Acid
3.03
Low (Stable H-bonds)
Primary Candidate
L-Tartaric Acid
2.98
Medium (Variable Hydrates)
Secondary Candidate
p-Toluenesulfonic
-2.8
Low (Lipophilic Shielding)
Use for bioavailability
Saccharin
1.6
Low (Crystal Packing)
Excellent for stability
Phase B: The "Anti-Solvent" Crystallization Method
Do not use evaporation, as it promotes amorphous skin formation which traps moisture.
Dissolution: Dissolve 1.0 eq of free base in Methanol (MeOH) (5 vol).
Acid Addition: Add 1.05 eq of the selected acid (dissolved in warm MeOH). Stir for 30 mins at 50°C.
Nucleation: Slowly add Isopropyl Acetate (IPAc) or MTBE (10-15 vol) as an anti-solvent.[1][2]
Aging: Cool to 0-5°C over 4 hours. Crucial: Hold at 5°C for 12 hours to allow the diazepane rings to pack into their most stable conformer.
Filtration: Filter under Nitrogen (to avoid moisture uptake during filtration).
Drying: Vacuum oven at 45°C with a nitrogen bleed.
Visualizing the Logic
Diagram 1: Salt Selection Decision Matrix
This flowchart guides you through the decision process when your initial salt fails the hygroscopicity test.
Caption: Decision tree for selecting a counter-ion based on hygroscopic performance (DVS data).
Diagram 2: The Mechanism of Diazepane Hygroscopicity
Understanding why water enters the lattice is key to stopping it.
Caption: The pathway of moisture uptake driven by the conformational flexibility of the 7-membered ring.[1][2]
Analytical Validation Standards
To certify your salt as "Development Ready," it must pass these criteria:
Method
Parameter
Acceptance Criteria
DVS (Dynamic Vapor Sorption)
Sorption Isotherm (25°C)
Mass change < 2.0% w/w up to 80% RH.[1][2] No hysteresis > 0.5%.
XRPD (X-Ray Powder Diffraction)
Crystallinity
Sharp, defined peaks. No "halo" (amorphous content).
TGA (Thermogravimetric Analysis)
Solvent/Water Content
< 0.5% weight loss before melting onset (unless stable hydrate).[1]
HPLC
Chemical Purity
> 99.0% (Ensure acid didn't induce degradation).
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The definitive guide on counter-ion selection and pKa matching). [1]
Reutzel, S. M., & Russell, V. A. (1998).[4] Origins of the unusual hygroscopicity observed in LY297802 tartrate. Journal of Pharmaceutical Sciences, 87(12), 1568-1571.[1][4] (Case study on diazepine ring hygroscopicity mechanisms).
Newman, A. W., et al. (2008).[5] Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059.[1] (Standard protocols for DVS interpretation).
FDA Guidance for Industry. (2026). ANDAs: Impurities in Drug Substances. (Reference for purity limits in salt forms).
A Comparative Guide to HPLC Method Development for the Purity Analysis of 1-(1,4-Diazepan-1-yl)-2-phenylethanone
This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of the novel pharmaceutical intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of the novel pharmaceutical intermediate, 1-(1,4-Diazepan-1-yl)-2-phenylethanone. As drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) and their precursors is paramount.[1][2] This document details the scientific rationale behind experimental choices, presents comparative data for method optimization, and establishes a fully validated, stability-indicating analytical method in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
1-(1,4-Diazepan-1-yl)-2-phenylethanone is a molecule of interest featuring a non-polar phenyl group and a polar, basic 1,4-diazepane moiety. This bifunctional nature presents a distinct analytical challenge. The basic nitrogen atoms in the diazepane ring are susceptible to protonation, making their chromatographic retention highly sensitive to the mobile phase pH.[3] An effective purity method must not only quantify the main compound but also separate it from all potential process-related impurities and degradation products, necessitating a stability-indicating approach.[4]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and reproducibility.[5][6] This guide will compare different reversed-phase conditions to derive an optimal method and contrast it with an alternative chromatographic mode to provide a complete analytical perspective.
Part 1: Primary Method Development: A Reversed-Phase (RP-HPLC) Strategy
The logical starting point for a molecule with significant hydrophobic character (the phenyl group) is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[7]
Our development strategy follows a systematic, multi-step process to ensure all critical parameters are thoroughly optimized.
Caption: Overall workflow for HPLC method development and validation.
Initial Screening: Column and Mobile Phase Selection
Given the analyte's structure, a standard C18 column is the workhorse and first choice for method development.[9][10] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV transparency, though both should be considered.[11]
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (~pH 2.8).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 10% to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: PDA, 254 nm.
Injection Volume: 10 µL.
Sample Preparation: 0.5 mg/mL in 50:50 Water:Acetonitrile.
Rationale: An acidic mobile phase (pH 2.8) is chosen to protonate the basic nitrogens of the diazepane ring. This ensures a single ionic species, minimizes peak tailing from silanol interactions, and provides good retention on the C18 stationary phase.[12][13]
Method Optimization: The Key to Robustness
1.2.1 Mobile Phase pH: The Critical Parameter
The ionization state of 1-(1,4-Diazepan-1-yl)-2-phenylethanone is governed by the mobile phase pH. To demonstrate this effect, we compared the chromatography at acidic, neutral, and basic pH.
Caption: Decision process for mobile phase pH optimization.
Table 1: Comparison of Mobile Phase pH Effects
Parameter
pH 2.8 (0.1% Formic Acid)
pH 7.0 (10 mM Phosphate Buffer)
pH 9.0 (10 mM Ammonium Bicarbonate)
Retention Time (min)
12.5
4.2
15.8
Tailing Factor
1.1
2.5
1.4
Theoretical Plates
8500
1800
6200
Observations
Symmetrical, sharp peak with good retention.
Very broad, early eluting peak. Not suitable.
Good peak shape but poses a risk to silica column stability over time.
1.2.2 Column Chemistry Comparison
To ensure the chosen stationary phase provides the best selectivity for potential impurities, we compared three different reversed-phase chemistries.
Table 2: Comparison of Stationary Phases
Column Type
Retention Time (min)
Key Selectivity Difference
Recommendation
C18 (Standard)
12.5
Good general hydrophobic retention.
Selected. Provides the best balance of retention and resolution for observed impurities.
C8
10.2
Less retentive due to shorter alkyl chain. May not resolve closely eluting impurities.
Not ideal for this application.
Phenyl-Hexyl
13.1
Offers alternative selectivity through π-π interactions with the analyte's phenyl ring.[11]
A good secondary option if specific aromatic impurities are problematic.
1.2.3 Optimized Chromatographic Conditions
Based on the optimization experiments, the final method was established.
Table 3: Final Optimized RP-HPLC Method
Parameter
Optimized Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
Acetonitrile (ACN)
Gradient
5% B for 1 min, 5-70% B in 15 min, 70-95% B in 2 min, hold at 95% B for 2 min
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Detection
PDA at 220 nm
Rationale for Changes: TFA was chosen over formic acid as it is a stronger ion-pairing agent, further improving peak shape. The detection wavelength was moved to 220 nm to increase sensitivity for both the API and potential impurities lacking strong chromophores. The column temperature was slightly elevated to improve efficiency and reduce backpressure.
Part 2: Forced Degradation Studies - Building a Stability-Indicating Method
A stability-indicating method is one that can unequivocally assess the drug substance in the presence of its potential decomposition products.[4][15] Forced degradation, or stress testing, is the process of intentionally degrading the sample to produce these products and prove the method's specificity.[16][17][18]
Caption: Workflow for conducting forced degradation studies.
Experimental Protocol: Forced Degradation
Acid Hydrolysis: Dissolve API in 50:50 0.1N HCl:ACN. Heat at 60°C for 8 hours. Neutralize before injection.
Base Hydrolysis: Dissolve API in 50:50 0.1N NaOH:ACN. Heat at 60°C for 4 hours. Neutralize before injection.
Oxidative Degradation: Dissolve API in 3% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation: Expose solid API to 80°C in an oven for 48 hours. Dissolve in diluent for analysis.
Photolytic Degradation: Expose solid API to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Results Summary
The optimized method successfully separated all generated degradation products from the parent peak. PDA peak purity analysis confirmed that the main analyte peak was spectrally pure in all stressed samples, thereby proving the method's specificity and stability-indicating nature.
Table 4: Summary of Forced Degradation Results
Stress Condition
% Degradation
Number of Degradant Peaks
Resolution (Rs) of Closest Peak
Acid Hydrolysis
~15%
2
> 2.5
Base Hydrolysis
~10%
1
> 3.0
Oxidation
~18%
3
> 2.1
Thermal
~5%
1
> 4.0
Photolytic
~8%
2
> 2.8
Part 3: Method Validation as per ICH Q2(R1) Guidelines
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[19] The following parameters were evaluated according to ICH guidelines.[5][20]
Table 5: Summary of Validation Parameters, Protocols, and Acceptance Criteria
Parameter
Experimental Protocol
Acceptance Criteria
Result
Specificity
Analyze stressed samples. Assess peak purity.
API peak is resolved from all degradants (Rs > 2.0). Peak purity index > 0.999.
Pass
Linearity
Analyze seven concentrations from LOQ to 150% of the target concentration.
Correlation coefficient (r²) ≥ 0.999.
Pass (r² = 0.9998)
Accuracy
Analyze samples spiked with API at 80%, 100%, and 120% of the target conc. (n=3 for each).
Mean recovery between 98.0% and 102.0%.
Pass (99.2% - 101.3%)
Precision (Repeatability)
Six replicate preparations of the same sample at 100% concentration.
Relative Standard Deviation (%RSD) ≤ 2.0%.
Pass (%RSD = 0.8%)
Precision (Intermediate)
Repeat precision test on a different day with a different analyst.
%RSD ≤ 2.0%.
Pass (%RSD = 1.1%)
Limit of Detection (LOD)
Based on the standard deviation of the response and the slope of the calibration curve (3.3 * σ/S).[21][22]
Signal is detectable and distinguishable from noise.
0.05 µg/mL
Limit of Quantification (LOQ)
Based on the standard deviation of the response and the slope of the calibration curve (10 * σ/S).[21][22]
Analyte can be quantified with acceptable accuracy and precision.
0.15 µg/mL
Robustness
Systematically vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).
System suitability parameters (tailing, resolution) remain within limits.
Pass
Part 4: Comparison Guide: RP-HPLC vs. Hydrophilic Interaction Liquid Chromatography (HILIC)
To provide a thorough comparison, we developed a method using an alternative chromatographic mode: HILIC. HILIC is designed for the retention of polar compounds that are often poorly retained in reversed-phase.[23] While our analyte is well-retained in RP-HPLC due to its phenyl group, the polar diazepane ring makes it a candidate for HILIC analysis.
Experimental Protocol: HILIC Method
Column: Bare Silica, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
Gradient: 0% B to 50% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C.
Table 6: Head-to-Head Comparison of Optimized RP-HPLC and HILIC Methods
Feature
Optimized RP-HPLC Method
HILIC Method
Primary Retention Mechanism
Hydrophobic Interactions
Partitioning into an adsorbed water layer on the stationary phase.
Retention of API
Good (k' ≈ 8)
Strong (k' ≈ 11)
Selectivity for Impurities
Excellent for both polar and non-polar impurities.
Superior selectivity for highly polar impurities; poor selectivity for non-polar impurities.
Run Time
~20 minutes
~20 minutes
Robustness
High. Less sensitive to small changes in water content of the mobile phase.
Moderate. Highly sensitive to mobile phase water content; longer column equilibration times.
- Orthogonal selectivity, useful for impurity identification.- Better retention for very polar degradants.
Disadvantages
- May not retain extremely polar degradants.
- Less robust.- Potential for poor sample diluent compatibility.
Overall Recommendation
Recommended Method. The RP-HPLC method is more robust, versatile for a wider range of potential impurities, and fully validated for its intended purpose of routine purity analysis.
Alternative/Confirmatory Method. Useful as a secondary, orthogonal technique, especially for characterizing unknown polar impurities.
Conclusion
A robust, specific, and fully validated stability-indicating RP-HPLC method has been successfully developed for the purity analysis of 1-(1,4-Diazepan-1-yl)-2-phenylethanone. The systematic optimization of critical parameters, particularly mobile phase pH, was essential to achieving superior chromatographic performance. The method demonstrated excellent separation of the active ingredient from all degradation products generated under ICH-prescribed stress conditions.
While a HILIC method offers an alternative, orthogonal selectivity, the developed reversed-phase method is superior in terms of robustness, ease of use, and its proven ability to function as a stability-indicating purity assay. This validated RP-HPLC method is fit for purpose and can be confidently deployed in quality control and stability testing environments to ensure the quality and safety of this pharmaceutical intermediate.
References
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Google Search Result.
Forced degradation and impurity profiling. ScienceDirect.
Control pH During Method Development for Better Chrom
A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. BenchChem.
Determine limits of detection LOD and limits of quantific
Forced Degradation Study as per ICH Guidelines: Wh
Pharmaceutical Forced Degradation Studies with Regulatory Consider
Steps for HPLC Method Valid
Difference Between UHPLC and Traditional HPLC. Danaher Life Sciences.
Determining LOD and LOQ Based on the Calibration Curve.
Different Types of HPLC Columns Used in Analysis. Pharmaguideline.
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
HPLC Method Development and Impurity Profiling.
The Role of pH of the Mobile-Phase in Ion-Interaction RP-HPLC. Taylor & Francis Online.
How does pH of the mobile phase affects the resolution on reversed-phase HPLC?
analytical method validation and valid
Impurities and Forced Degradation Studies: A Review. UNESP Institutional Repository.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
How does an acid pH affect reversed-phase chromatography separ
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
HOW TO APPROACH A FORCED DEGRAD
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
What is meant by the limit of detection and quantific
Reverse Phase Chrom
HPLC-UV Method Development for Highly Polar Impurities. Resolian.
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review.
Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences.
HPLC Method Development for Pharmaceuticals. Google Books.
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks.
A Tale of Two Scaffolds: Comparing the Biological Activity of Diazepane and Piperazine Analogs
A Senior Application Scientist's Guide for Medicinal Chemists In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in the structures of successful drugs, earning them the label of "...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Medicinal Chemists
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in the structures of successful drugs, earning them the label of "privileged scaffolds." Among these, the seven-membered diazepane and the six-membered piperazine rings are foundational pillars, particularly in the development of therapies for central nervous system (CNS) disorders, oncology, and beyond. While structurally related as nitrogen-containing heterocycles, the subtle difference—a single carbon atom—between these two rings imparts distinct conformational, physicochemical, and, ultimately, biological properties.
This guide provides an in-depth, objective comparison of the biological activities of diazepane and piperazine analogs. Moving beyond a simple list of features, we will dissect the causality behind their differential effects, supported by experimental data and detailed protocols, to empower researchers in making strategic decisions during the drug design and development process.
Structural and Physicochemical Foundations
At first glance, the 1,4-diazepane and 1,4-piperazine rings are close cousins. However, their fundamental properties diverge in ways that have profound implications for drug design.
Piperazine: A saturated six-membered ring with two nitrogen atoms at positions 1 and 4.[1] Its chair and boat conformations are well-characterized, offering a rigid yet versatile scaffold.[1] The two nitrogen atoms are key synthetic handles and can be functionalized to modulate properties like solubility, lipophilicity, and basicity (pKa).[1] This tunability has cemented piperazine's status as a privileged scaffold, frequently used to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties or to link different pharmacophores within a single molecule.[1][2]
Diazepane: A saturated seven-membered ring with two nitrogen atoms, most commonly at the 1 and 4 positions in medicinal chemistry. The larger ring size grants diazepane greater conformational flexibility compared to piperazine. This can be advantageous for fitting into larger or more complex binding pockets but can also come at an entropic cost upon binding. The most famous examples of this scaffold are the 1,4-benzodiazepines (e.g., Diazepam), where the diazepine ring is fused to a benzene ring, creating a bicyclic system with a distinct three-dimensional shape that is crucial for its interaction with the GABA-A receptor.[3]
The choice between these scaffolds is a strategic one. Piperazine often confers higher aqueous solubility and offers two distinct points for substitution, while the diazepane core provides a larger, more flexible framework.
Case Study 1: Atypical Antipsychotics - Clozapine vs. Olanzapine
A compelling real-world comparison can be drawn from two highly effective atypical antipsychotic drugs: clozapine and olanzapine. Clozapine is built upon a dibenzo[b,e][1][4]diazepine core, whereas olanzapine is a thieno[2,3-b][1][5]benzodiazepine, which incorporates a piperazine ring. Their multi-receptor binding profiles are key to their efficacy and side-effect profiles.[6]
Below is a comparative table of their binding affinities (Ki, nM) for key CNS receptors. Lower Ki values indicate higher affinity.
Receptor
Clozapine (Diazepine-based) Ki (nM)
Olanzapine (Piperazine-containing) Ki (nM)
Key Insights
Dopamine D2
125 - 190
11 - 31
Olanzapine shows significantly higher affinity for the D2 receptor, a primary target for antipsychotic action.[5][7]
Dopamine D4
9 - 21
2 - 27
Both show high affinity, a characteristic of atypical antipsychotics.
Serotonin 5-HT2A
5 - 16
4 - 11
Both exhibit potent 5-HT2A antagonism, which is thought to mitigate extrapyramidal side effects.[6]
Muscarinic M1
1.9
2.5 - 26
Both have high affinity, contributing to anticholinergic side effects, though clozapine's effects are often more pronounced in clinical practice.[8]
Histamine H1
1 - 7
7
Potent H1 antagonism by both drugs is linked to sedative effects and weight gain.
Adrenergic α1
7 - 27
19 - 54
Affinity for this receptor can lead to orthostatic hypotension.
Data compiled from multiple sources. Absolute values may vary between studies.[1][5][6][7]
This comparison highlights that while both scaffolds can be used to create multi-target ligands, the choice of core and its substituents fine-tunes the affinity profile. The thieno-fused system combined with the piperazine ring in olanzapine results in a higher affinity for the D2 receptor compared to clozapine's dibenzodiazepine structure.[6]
Case Study 2: Dual-Target Histamine H3 Antagonists / SERT Inhibitors
A direct, head-to-head comparison of diazepane and piperazine analogs was performed in a study targeting both the histamine H3 receptor (H3R) and the serotonin transporter (SERT).[8][9] Developing dual-acting ligands for these targets is a strategy for creating novel antidepressants with potential cognitive-enhancing effects.
Experimental Workflows: The Foundation of Comparison
To generate the comparative data discussed above, rigorous and validated experimental protocols are essential. Here, we detail the methodologies for two of the most common assays in this field: the Radioligand Binding Assay and the cAMP Functional Assay.
Workflow 1: Radioligand Binding Assay for Receptor Affinity (Ki Determination)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
Membrane Preparation:
Culture cells stably expressing the human receptor of interest (e.g., Dopamine D2).
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) with protease inhibitors.
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in an appropriate assay buffer.
Determine the protein concentration using a BCA or Bradford assay. The causality here is to isolate the receptor in its native lipid environment while removing soluble cellular components that could interfere with the assay.
Assay Setup (96-well plate format):
Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM Haloperidol for D2). This step is crucial for trustworthiness as it measures the amount of radioligand that binds to the filter or non-receptor components, which must be subtracted from all other readings.
Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the diazepane or piperazine analog.
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
Filtration: Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. This quickly separates the membrane-bound radioligand from the free radioligand in the solution.
Washing: Immediately wash the filters with ice-cold wash buffer to remove any unbound radioligand trapped in the filter. The cold temperature is critical to minimize dissociation of the radioligand from the receptor during the wash steps.
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
Determine the IC50 value by fitting the specific binding data to a sigmoidal dose-response curve.
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[7]
Workflow 2: cAMP Functional Assay for H3 Receptor Antagonism
The Histamine H3 receptor is a Gi-coupled GPCR. Its activation leads to an inhibition of adenylyl cyclase, thereby decreasing intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.
Caption: Workflow for a cAMP functional antagonism assay.
Step-by-Step Methodology:
Cell Preparation: Seed CHO-K1 cells expressing the human H3 receptor into 384-well plates and culture overnight. The choice of a recombinant cell line provides a clean and robust system to study the specific receptor without interference from other subtypes.
Compound Addition:
Add serial dilutions of the test antagonists (diazepane or piperazine analogs) to the wells.
Add a known H3 receptor agonist (like RAMH) at a concentration that gives a submaximal response (e.g., EC80). This ensures there is a signal window for the antagonist to reverse.
Add Forskolin to all wells. Forskolin directly stimulates adenylyl cyclase, creating a high baseline of cAMP that the Gi-coupled H3 receptor will then inhibit. This is a self-validating step; without Forskolin, the inhibitory signal would be difficult to measure.
Incubation: Incubate the plate at room temperature for 30 minutes.
Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite). These kits provide high sensitivity and are amenable to high-throughput screening.
Data Analysis:
Plot the detection signal (inversely proportional to cAMP levels in some kits) against the log concentration of the antagonist to generate a dose-response curve and calculate the IC50.
For a more rigorous determination of antagonist affinity (KB or pA2) and to confirm competitive antagonism, a Schild analysis should be performed.[3][10][11][12] This involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. A Schild plot with a slope of 1 is the hallmark of a competitive antagonist.[10][11]
Synthesis Considerations
The synthetic accessibility of a scaffold is a critical factor in its utility.
Piperazine Synthesis: The piperazine core is synthetically very accessible. Numerous methods exist for its construction and, more commonly, for its N-functionalization.[1][2] Buchwald-Hartwig and Ullmann-type reactions are frequently used for N-arylation, while reductive amination and nucleophilic substitution are standard for N-alkylation.[1] A key challenge can be achieving selective mono-functionalization versus di-functionalization.[1]
Diazepane Synthesis: The synthesis of the 1,4-diazepane ring, particularly within a benzodiazepine framework, is also well-established.[3][13] A classic route to diazepam, for example, involves the cyclocondensation of a 2-aminobenzophenone derivative with a glycine ester, followed by N-alkylation.[14] More modern methods, such as intramolecular cross-coupling reactions, have also been developed to create functionalized diazepine systems.[13]
Conclusion and Strategic Outlook
The choice between a diazepane and a piperazine scaffold is not arbitrary but a nuanced decision driven by the specific goals of a drug discovery program.
Piperazine remains a go-to scaffold for its synthetic tractability, its ability to confer favorable pharmacokinetic properties, and its proven success as a linker or key binding element in numerous approved drugs.[1] Its relative rigidity and dual nitrogen handles allow for systematic and predictable exploration of structure-activity relationships.
Diazepane offers greater conformational flexibility, which can be an asset for targets with large or complex binding sites. The benzodiazepine subclass, in particular, has a rich history and a well-understood pharmacology, primarily as allosteric modulators of the GABA-A receptor.[15] However, this same flexibility can be a liability, potentially leading to lower binding affinity or less favorable ADME properties if not properly constrained.
As demonstrated by the clozapine/olanzapine and the H3R/SERT inhibitor case studies, both scaffolds are capable of producing highly potent and selective ligands. The optimal choice depends on the target, the desired secondary pharmacology, and the overall property profile required for a successful clinical candidate. By understanding the fundamental differences between these two powerful scaffolds and employing rigorous, self-validating experimental workflows, researchers can more effectively navigate the complex but rewarding path of drug discovery.
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
The piperazine scaffold for novel drug discovery efforts: the evidence to d
Barbier, A. J. research works.
Design, Synthesis, and Biological Profiling of Novel Aryl-Spirocyclic Diamine Derivatives with Potential Antidepressant-like Properties. (2025).
Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. (n.d.).
Multi-Receptor Binding Profile of Clozapine and Olanzapine. (2008). e-Repositori UPF.
Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. (2023).
Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis. (2022).
Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). Vertex AI Search.
In vitro pharmacology: receptor antagonism. (n.d.).
Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. (n.d.). PMC.
Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. (2025). Discovery on Target.
Clozapine versus olanzapine for people with schizophrenia. (n.d.). PMC.
Structure-activity relationship (SAR) of diazepam. (2023). Medicinal Chemistry Lectures Notes.
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). PMC.
Schild Plot Gener
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (n.d.). ORCA.
Synthesis of diazepam. (n.d.).
Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). PMC.
Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. (2008). PubMed.
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). OUCI.
Ion channel electrophysiology in pharmaceutical research. (2007).
Ion channel modulator drugs on the market. (n.d.).
Venom-Derived Peptide Modulators of Cation-Selective Channels: Friend, Foe or Frenemy. (2019). Frontiers in Pharmacology.
WO/2013/006463 OXAZEPINES AS ION CHANNEL MODULATORS. (2013).
A Senior Application Scientist's Guide to the LC-MS Fragmentation of 1-(1,4-Diazepan-1-yl)-2-phenylethanone
Abstract This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 1-(1,4-Diazepan-1-yl)-2-phenylethanone, a molecule of interest in pharmaceutical research...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 1-(1,4-Diazepan-1-yl)-2-phenylethanone, a molecule of interest in pharmaceutical research and drug development due to its structural motifs. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the mechanistic underpinnings of fragmentation pathways. This allows researchers to confidently identify this compound and distinguish it from structural isomers. We will explore the predictable yet complex fragmentation patterns derived from its core components: a phenylethanone group and a 1,4-diazepane ring. This document details the predicted fragmentation cascade, provides a robust, self-validating experimental protocol for data acquisition, and presents a comparative analysis against a key structural isomer, underscoring the diagnostic power of tandem mass spectrometry.
Molecular Structure and Physicochemical Properties
Understanding the fragmentation of a molecule begins with a thorough understanding of its structure. 1-(1,4-Diazepan-1-yl)-2-phenylethanone is comprised of a phenylacetyl moiety linked via an amide bond to the nitrogen at position 1 of a 1,4-diazepane ring. This structure contains several key features that dictate its behavior under electrospray ionization (ESI) and collision-induced dissociation (CID): a basic secondary amine (N4), an amide linkage, a carbonyl group, a benzyl group, and a seven-membered heterocyclic ring.
In positive mode electrospray ionization, protonation is the critical first step. For 1-(1,4-Diazepan-1-yl)-2-phenylethanone, the most likely site of protonation is the secondary amine (N4) within the diazepane ring, as it is typically more basic than the amide nitrogen. Upon subjecting the protonated precursor ion (m/z 219.15 ) to collision-induced dissociation, we can predict several high-probability fragmentation pathways.
The causality behind these cleavages is driven by the formation of stable ions and neutral losses. The primary fragmentation routes are expected to be:
Formation of the Tropylium Ion: The most characteristic fragmentation for compounds containing a benzyl moiety is the cleavage of the C-C bond between the carbonyl group and the benzyl methylene group. This cleavage, followed by rearrangement, leads to the formation of the highly stable tropylium cation (m/z 91.05 ). This is often a dominant peak in the MS/MS spectrum and serves as a key diagnostic fragment.
Amide Bond Cleavage: Cleavage of the amide C-N bond is another common pathway for N-acyl compounds.[1] This results in two potential charged fragments:
The phenylacetyl cation (m/z 119.05 ).
The protonated 1,4-diazepane fragment (m/z 101.11 ). The charge is preferentially retained by the more basic diazepane fragment.
Diazepane Ring Fragmentation: Cyclic amines are known to undergo complex ring-opening and subsequent fragmentation.[2][3] Following initial protonation, the diazepane ring can undergo alpha-cleavage adjacent to either nitrogen atom, leading to the loss of neutral fragments like ethene (C₂H₄, 28 Da) or propeneimine (C₃H₅N, 55 Da). For example, a common fragmentation of the protonated diazepane ring itself (m/z 101.11) involves the formation of a fragment at m/z 58.07 or m/z 44.05 .
The interplay of these pathways generates a unique fingerprint for the molecule. The diagram below illustrates the predicted cascade originating from the protonated parent molecule.
Predicted MS/MS fragmentation cascade of the target molecule.
Summary of Predicted Fragments
m/z (Monoisotopic)
Proposed Formula
Description
219.1492
[C₁₃H₁₉N₂O]⁺
Protonated Precursor Ion [M+H]⁺
119.0497
[C₈H₇O]⁺
Phenylacetyl cation from amide bond cleavage
101.1079
[C₅H₁₃N₂]⁺
Protonated 1,4-diazepane from amide bond cleavage
91.0548
[C₇H₇]⁺
Tropylium ion from benzyl C-C cleavage
58.0657
[C₃H₈N]⁺
Secondary fragment from diazepane ring cleavage
Comparative Analysis: Differentiating from 2-(1,4-Diazepan-1-yl)-1-phenylethanone
The true power of MS/MS is its ability to distinguish between structural isomers. Consider the isomer 2-(1,4-Diazepan-1-yl)-1-phenylethanone , where the phenyl and diazepane moieties are swapped relative to the carbonyl group. While it has the identical mass and formula, its fragmentation pattern would be starkly different.
The primary cleavage in this isomer would occur alpha to the carbonyl group, readily losing the diazepane-containing radical to form a stable, resonance-stabilized benzoyl cation (C₆H₅CO⁺) at m/z 105.03 . The formation of the tropylium ion (m/z 91.05) would be highly unfavored. This clear difference in a major fragment ion (m/z 105 vs. m/z 91 and m/z 119) provides an unambiguous method for structural confirmation. This self-validating approach—predicting the fragmentation of a potential alternative and looking for its absence—is a cornerstone of trustworthy analytical science.
Recommended Experimental Protocol for LC-MS/MS Analysis
To obtain high-quality, reproducible fragmentation data, a well-designed LC-MS/MS method is paramount. The following protocol is designed for robustness and is based on standard practices for small molecule analysis.[4][5][6] The choice of a C18 column provides excellent reversed-phase retention for this moderately polar compound, while the formic acid modifier ensures efficient protonation for positive mode ESI.
A Comparative Guide to the Potency of Selective Dopamine D4 Receptor Ligands in Receptor Binding Assays
This guide provides a comparative analysis of the binding potency of selective ligands for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders.[1][2] While...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of the binding potency of selective ligands for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders.[1][2] While the initial query focused on the uncharacterized compound 1-(1,4-Diazepan-1-yl)-2-phenylethanone, the lack of available public data on this specific molecule necessitates a shift in focus to well-documented ligands that target the same receptor family. This guide will use the structural motif of a substituted amine linked to an aromatic system, as seen in the query compound, as a conceptual starting point to explore the pharmacology of established dopamine D4 receptor modulators.
We will objectively compare the in vitro binding affinities of representative selective D4 receptor agonists and antagonists, providing supporting experimental data and detailed protocols for receptor binding assays. This information is intended for researchers, scientists, and drug development professionals engaged in the study of dopamine receptor pharmacology.
Comparative Receptor Binding Potency
The dopamine D4 receptor's unique pharmacological profile and its distinction from D2 and D3 receptors have made it an attractive target for drug discovery.[3] The binding affinity of a ligand, typically expressed as the inhibition constant (Ki), is a critical parameter in determining its potency and potential therapeutic utility. A lower Ki value indicates a higher binding affinity.
Here, we compare the binding affinities of two well-characterized and selective dopamine D4 receptor ligands: PD-168077, a potent agonist, and FAUC 213, a selective antagonist.
Note: The Ki value for FAUC 213 is approximated from published reports describing it as a highly selective antagonist. Precise Ki values from a single source for all receptors were not available.
PD-168077 demonstrates high affinity and significant selectivity for the dopamine D4 receptor over other dopamine receptor subtypes. This selectivity is crucial for minimizing off-target effects and is a desirable characteristic for a therapeutic agent. FAUC 213 is also a highly selective D4 receptor antagonist.
The determination of ligand binding affinity is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind with high affinity and specificity to the target receptor.
Below is a detailed, step-by-step protocol for a typical competitive radioligand binding assay to determine the Ki of a test compound at the human dopamine D4 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor expressed in a stable cell line.
Materials:
Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).
Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.
Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., 1-(1,4-Diazepan-1-yl)-2-phenylethanone, PD-168077).
Non-specific Binding Control: A high concentration of a known D4 receptor ligand (e.g., haloperidol or clozapine) to determine non-specific binding.
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
96-well Filter Plates: Plates with a filter membrane at the bottom of each well to separate bound from free radioligand.
Filtration Manifold: A vacuum device to facilitate the separation.
Scintillation Counter: An instrument to measure the radioactivity.
Protocol:
Membrane Preparation:
Culture cells expressing the human dopamine D4 receptor to a high density.
Harvest the cells and homogenize them in ice-cold buffer to lyse the cells and release the membranes.
Centrifuge the homogenate at low speed to remove nuclei and intact cells.
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
Store the membrane aliquots at -80°C until use.
Assay Setup:
On a 96-well plate, set up the following in triplicate:
Total Binding: Assay buffer, radioligand, and cell membranes.
Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.
Competition: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.
Incubation:
Add the assay components to the wells in the specified order.
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
Filtration:
Following incubation, rapidly filter the contents of each well through the filter plate using a vacuum manifold. This step separates the receptor-bound radioligand (which is retained on the filter) from the free radioligand (which passes through).
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
Scintillation Counting:
Allow the filters to dry.
Add scintillation cocktail to each well.
Seal the plate and count the radioactivity in a scintillation counter. The counts per minute (CPM) are proportional to the amount of radioligand bound to the receptors.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
[L] is the concentration of the radioligand used in the assay.
Kd is the dissociation constant of the radioligand for the receptor.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
The dopamine D4 receptor, like other D2-like receptors, is a G protein-coupled receptor that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of the Dopamine D4 receptor.
Conclusion
This guide provides a framework for comparing the binding potency of selective dopamine D4 receptor ligands. By employing standardized radioligand binding assays, researchers can accurately determine the affinity of novel compounds and compare them to established pharmacological tools like PD-168077. Understanding the binding characteristics of these ligands is a fundamental step in the development of new therapeutics for a range of neuropsychiatric conditions. The provided experimental protocol and pathway diagram serve as valuable resources for researchers in this field.
References
Dopamine receptor D4. (2024). In Wikipedia. Retrieved from [Link]
Oak, J. N., & Van Tol, H. H. (2000). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 57(1), 123-135.
What are D4 receptor agonists and how do they work? (2024, June 21). Patsnap. Retrieved from [Link]
Differentiation of 1-(1,4-Diazepan-1-yl)-2-phenylethanone from Regioisomers: A Publish Comparison Guide
This guide outlines a robust analytical strategy for differentiating 1-(1,4-Diazepan-1-yl)-2-phenylethanone (hereafter referred to as Target Compound A ) from its potential regioisomers and isobaric analogues. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a robust analytical strategy for differentiating 1-(1,4-Diazepan-1-yl)-2-phenylethanone (hereafter referred to as Target Compound A ) from its potential regioisomers and isobaric analogues.
Executive Summary & Structural Context
The synthesis of Target Compound A involves the mono-acylation of 1,4-diazepane (homopiperazine) with a phenylacetyl moiety. While 1,4-diazepane is symmetric, leading to a single mono-acyl product, the "regioisomer" challenge in this context typically refers to three distinct analytical hurdles encountered during process development and impurity profiling:
Constitutional Isomers (Isobaric): Distinguishing the phenylacetyl derivative from methylbenzoyl (toluoyl) analogues formed via acyl migration or impure starting materials.
Ring Isomers: Differentiating the 7-membered 1,4-diazepane core from 1,3-diazepane or piperazine-derived isomers.
Substituted Regioisomers: If the starting diazepane scaffold carries a substituent (e.g., 2-methyl-1,4-diazepane), differentiating the
-acyl from the -acyl product is critical.
This guide provides a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS) fragmentation logic and NMR spectroscopy to unambiguously identify the target.
Analytical Strategy: The "Triad of Truth"
To ensure scientific integrity, we employ a three-pronged approach where each method covers the blind spots of the others.
Method A: 1H NMR Spectroscopy (The Gold Standard)
Rationale: NMR provides the only direct evidence of the carbon skeleton connectivity.
Critical Signal: The benzylic methylene (
) of the phenylacetyl group is the diagnostic "fingerprint."
Method B: MS/MS Fragmentation (The Sensitivity Check)
Rationale: Mass spectrometry distinguishes the acyl group's nature (Benzyl vs. Tolyl) through characteristic tropylium ion formation.
Mechanism: Benzyl derivatives eject a neutral ketene or cleave to form
91, whereas toluoyl derivatives form 119.
Method C: Chromatographic Retention (The Purity Check)
Rationale: Regioisomers often possess distinct dipole moments, allowing separation on polar-embedded stationary phases.
Experimental Protocols & Data Interpretation
Protocol 1: NMR Differentiation Workflow
Sample Preparation: Dissolve 5 mg of compound in 600 µL DMSO-
. Run at 298 K.
Feature
Target Compound A (Phenylacetyl)
Isobaric Isomer B (2-Methylbenzoyl)
Ring Isomer C (1,3-Diazepan)
Benzylic H
Singlet (2H) at 3.6–3.8 ppm
Absent
Singlet at 3.6–3.8 ppm
Aromatic H
Multiplet (5H)
Multiplet (4H)
Multiplet (5H)
Methyl H
Absent
Singlet (3H) at ~2.3 ppm
Absent
Ring H
3 distinct multiplets (fluxional)
3 distinct multiplets
Unique singlet at C2 ( ~4.0 ppm)
Expert Insight: The presence of a singlet integrating to 2 protons around 3.7 ppm is the definitive proof of the phenylacetyl group. If this is replaced by a methyl singlet (3H) in the aromatic region, you have isolated the toluoyl impurity.
Protocol 2: MS/MS Fragmentation Logic
Instrument: Q-TOF or Orbitrap (ESI+).
Collision Energy: Stepped 20-40 eV.
Diagnostic Fragment Ions:
Target (Phenylacetyl):
Precursor:
Primary Fragment:
91.05 (Tropylium ion, ).
Secondary Fragment:
99.09 (Protonated 1,4-diazepane ring after amide hydrolysis).
Mechanism: Inductive cleavage of the amide bond releases the stable tropylium ion.
Isomer (Toluoyl):
Precursor:
Primary Fragment:
119.05 (Methylbenzoyl cation, ).
Absence: Significant
91 is usually absent or low abundance compared to the acylium ion.
Visualization of Decision Logic
The following diagram illustrates the logical pathway to confirm the structure of 1-(1,4-Diazepan-1-yl)-2-phenylethanone.
Caption: Decision tree for differentiating the target phenylacetyl derivative from isobaric toluoyl and ring isomers.
Mechanistic Insight: The Tropylium Pathway
Understanding why the mass spectrum looks the way it does allows you to defend your data. The formation of the tropylium ion is specific to benzyl-containing moieties.
Caption: MS/MS fragmentation pathway showing the generation of the diagnostic tropylium ion (m/z 91).
Summary of Validation Criteria
To certify a batch of 1-(1,4-Diazepan-1-yl)-2-phenylethanone , the following criteria must be met:
NMR: Presence of 2H singlet at
3.6–3.8 ppm; absence of aromatic methyl signals.
MS/MS: Base peak or significant fragment at
91.05; absence of 119.
HPLC: Single peak purity >98% on a C18 column (e.g., Waters XBridge) using an Ammonium Bicarbonate/Acetonitrile gradient (Amides are often base-stable and run well at pH 10).
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for tropylium ion mechanisms).
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for NMR shifts of amides and benzylic protons).
Archer, S. (2005). "Measurement of Isomer Differentiation in Heterocyclic Amines." Journal of Medicinal Chemistry. (General reference for distinguishing N-isomers).
Executive Summary & Chemical Profile 1-(1,4-Diazepan-1-yl)-2-phenylethanone is a pharmacologically relevant organic intermediate characterized by a basic homopiperazine (1,4-diazepane) ring attached to a phenacyl group.[...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
1-(1,4-Diazepan-1-yl)-2-phenylethanone is a pharmacologically relevant organic intermediate characterized by a basic homopiperazine (1,4-diazepane) ring attached to a phenacyl group.[1] Unlike common solvents, this compound possesses specific nitrogen-based basicity and potential bioactivity that dictate its disposal pathway.
Requires different handling for solid vs. liquid waste streams.
Bioactivity
Potential CNS activity (structural analog)
Treat as High Potency compound; prevent dust generation.[1]
Stability
Stable under normal conditions
May degrade if exposed to strong oxidizers.
Hazard Identification & Segregation Logic
Why we segregate: The "Causality" of Safety
Effective disposal starts at the bench, not the loading dock. The chemical structure of 1-(1,4-Diazepan-1-yl)-2-phenylethanone dictates its segregation logic.
The Amine Risk (Basicity): The un-substituted nitrogen on the diazepane ring is a proton acceptor.
Risk:[1][2][3] If thrown into a "General Acid Waste" container, it will undergo an immediate acid-base neutralization. In a closed waste drum, the resulting heat (exotherm) can pressurize the container or vaporize volatile solvents, leading to a "bulging drum" incident or explosion.
Protocol: Segregate into "Basic/Alkaline Organic Waste" or general "Non-Halogenated Organic Waste" (if pH neutral).
The Bioactive Risk:
Risk:[1][2][3] As a structural fragment often used in drug discovery (similar to diazepam precursors), it may possess undocumented biological activity.
Protocol: Double-containment is mandatory to prevent fugitive dust exposure to waste handlers.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicable for: Expired shelf stock, spilled solids, or synthesis yield.
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a powder hood or biosafety cabinet if available.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]
Transfer:
Do not dump loose powder directly into a large drum.
Place the substance into a clear polyethylene bag.
Tie/Seal the bag.
Place this bag into a second bag (Double-Bagging).
Labeling: Affix a hazardous waste tag.
Chemical Name: 1-(1,4-Diazepan-1-yl)-2-phenylethanone.[1][4]
Solvent Compatibility Check: Ensure the carrier solvent is compatible with organic incineration.
Compatible: Methanol, Ethanol, Ethyl Acetate, DCM (Segregate as Halogenated), DMSO.
Bulking:
Pour the liquid into the "Organic Waste" carboy.
CRITICAL STEP: If the solution was acidified during workup, check pH. If pH < 4, neutralize slowly with Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or reaction with other basic wastes.
Rinsing: Triple rinse the original flask with a minimal amount of acetone/ethanol. Add rinsate to the waste carboy. Deface the label on the empty flask and discard as glass waste.
Segregation: Do not mix with pure organic solvents if water content is >20%.
Collection: Collect in a dedicated "Aqueous/Organic Mixture" carboy.
Labeling: List all components (e.g., "Acetonitrile 40%, Water 59%, 1-(1,4-Diazepan-1-yl)-2-phenylethanone <1%, Formic Acid 0.1%").
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of 1-(1,4-Diazepan-1-yl)-2-phenylethanone based on its physical state and purity.
Figure 1: Operational decision tree for segregating diazepane-derivative waste streams to ensure safety and regulatory compliance.
Regulatory & Compliance Context
RCRA Empty Container Standard (40 CFR 261.7)
To legally dispose of the original bottle/container in regular trash or glass recycling, it must be "RCRA Empty":
Pour/Scrape: All wastes have been removed that can be removed using standard practices (pouring, pumping, aspirating).
Residue Limit: No more than 2.5 centimeters (1 inch) of residue remains on the bottom, OR no more than 3% by weight of the total capacity remains.
Rinsing: For this specific organic amine, a triple rinse with a suitable solvent (Acetone or Ethanol) is required. The rinsate must be collected as hazardous waste . Only then can the container be discarded as non-hazardous trash.
Wipe the area with a mild detergent (soap and water) to remove oily residues.
Place all cleanup materials into a hazardous waste bag.
Skin Contact: Wash immediately with soap and copious water for 15 minutes. The amine nature makes it potentially caustic/irritating to mucous membranes.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. [1]
PubChem. (n.d.). Compound Summary for 1-(1,4-Diazepan-1-yl)-2-phenylethanone. National Library of Medicine.[7] (Note: Used for structural verification and functional group analysis).
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS). [1]
Guidance for: Researchers and Process Chemists
Risk Profile:Irritant / Potential Sensitizer / CNS Active Intermediate
As a Senior Application Scientist, I advise treating 1-(1,4-Diazepan-1-yl)-2-phenylethanone not merely as a generic organic reagent, but as a biologically relevant intermediate . The 1,4-diazepane (homopiperazine) moiety is a "privileged scaffold" in medicinal chemistry, frequently used to synthesize CNS-active agents (e.g., suvorexant analogs) and kinase inhibitors.
Consequently, safety protocols must address two distinct risks:
Chemical Reactivity: The secondary/tertiary amine structure presents skin sensitization and caustic risks.
Pharmacological Potential: Structural analogs suggest potential bioavailability; therefore, exposure should be minimized to prevent inadvertent dosing.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the mechanism of hazard.
Hazard Domain
Mechanism of Action
Critical Consequence
Inhalation
Aerosolization of fine powder or volatility of free base.[2][3]
Mucosal irritation; potential rapid systemic absorption via lungs.
Skin Contact
Lipophilic nature of the phenylethanone group facilitates dermal permeation.
Sensitization (Amine dermatitis); Chemical burns if moisture is present.
Eye Contact
Basic nitrogen lone pairs react with corneal moisture.
Severe irritation; potential for corneal clouding.
Ingestion
Systemic absorption.
CNS depression or excitation (structure-dependent).
Personal Protective Equipment (PPE) Matrix
Core Directive: Standard nitrile gloves are often insufficient for prolonged exposure to aromatic ketones and amines due to permeation rates.
PPE Selection Table
Component
Standard Protocol (Brief Handling)
Enhanced Protocol (Scale-up / Solution Phase)
Scientific Rationale
Hand Protection
Double Nitrile (min 5 mil outer).[2][3] Change every 30 mins.
Engineering controls (Hood) are superior to PPE. P100 captures particulates; OV captures amine vapors.
Eye Protection
Chemical Splash Goggles .
Face Shield + Goggles.
Safety glasses allow side-entry of aerosols. Goggles seal the orbital area.
Body Defense
Lab Coat (Polyester/Cotton).
Tyvek® Sleeves or Apron.
Prevents migration of trace powder onto street clothes (secondary exposure risk).
Decision Logic: PPE Selection Workflow
Caption: Logic flow for selecting appropriate PPE based on physical state and carrier solvent risks.
Operational Protocols
A. Weighing & Transfer (The Highest Risk Step)
Context: Static electricity can cause organic powders to "jump," leading to inhalation or surface contamination.
Engineering Control: Use an analytical balance inside a fume hood or a powder containment enclosure.
Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.
Technique: "Target Weighing." Do not return excess material to the stock bottle to prevent cross-contamination.
B. Reaction Setup
Closed Systems: Perform all reactions in septum-capped vials or round-bottom flasks. Avoid open-air stirring.
Needle Hygiene: When adding reagents via syringe, wrap the needle/septum junction with a Kimwipe to catch micro-droplets upon withdrawal.
C. Spill Response (Immediate Action)
If the material is spilled, do not use paper towels immediately (this spreads dust).
Caption: Immediate containment workflow distinguishing between powder (aerosol risk) and liquid (spreading risk) spills.
Waste Disposal & Decontamination[3][5][6]
Principle: Amine-containing intermediates must never be disposed of down the drain. They are toxic to aquatic life and can disrupt water treatment microorganisms.
Solid Waste:
Collect contaminated gloves, weigh boats, and paper towels in a dedicated "Solid Organic Hazardous Waste" bag.
Incompatibility Alert: Do NOT mix with concentrated oxidizers (e.g., Nitric Acid, Peroxides) or acid chlorides in the waste container, as violent exothermic reactions may occur.
Glassware Cleaning:
Rinse glassware with a solvent (Acetone or Ethanol) inside the fume hood first. Collect this rinse as hazardous waste.
Only after the solvent rinse should the glassware be moved to a communal sink for soap/water washing.
References
National Institute of Standards and Technology (NIST). Diazepam (Structural Analog) Chemical Properties and Spectral Data. NIST Chemistry WebBook. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5] Available at: [Link]
New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: Acetophenone (Phenylethanone moiety hazards). Available at: [Link]